4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBAQAAATDLTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350101 | |
| Record name | 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108481-92-1 | |
| Record name | 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108481-92-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine, a member of the 2-aminothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Physicochemical Properties
This compound is a substituted aminothiazole with an isopropylphenyl group at the 4-position of the thiazole ring. The core structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with an amino group attached at the 2-position.
Chemical Structure:
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂S | [1][2] |
| Molecular Weight | 218.32 g/mol | [1][2] |
| CAS Number | 108481-92-1 | [2] |
| Appearance | Solid | General knowledge |
| Purity | Typically ≥95% for research chemicals | General knowledge |
Synthesis
The synthesis of 4-substituted-2-aminothiazoles is commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the likely precursors are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.
Caption: Synthetic workflow for this compound.
General Experimental Protocol
The following is a representative protocol for the synthesis of 4-phenylthiazol-2-amine derivatives, adapted for the target molecule.
Materials:
-
2-bromo-1-(4-isopropylphenyl)ethanone
-
Thiourea
-
Ethanol
-
Ammonium hydroxide solution
-
Diethyl ether
-
Methanol
Procedure:
-
A mixture of 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) and thiourea (2 equivalents) is dissolved in ethanol.
-
The reaction mixture is heated under reflux for several hours (typically 12 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is washed with diethyl ether to remove any unreacted starting materials.
-
The resulting solid is then treated with an ammonium hydroxide solution to neutralize any acid formed during the reaction and to precipitate the free amine.
-
The crude product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.
Potential Biological Activities
While specific biological data for this compound is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The activities of this class of compounds are diverse and have been the subject of extensive research in medicinal chemistry.
Table 2: Potential Biological Activities of the 2-Aminothiazole Scaffold
| Biological Activity | Description |
| Anticancer | Many 2-aminothiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action can include inhibition of kinases, tubulin polymerization, and induction of apoptosis. |
| Antimicrobial | This class of compounds has shown activity against a range of bacteria and fungi. The proposed mechanisms involve the disruption of microbial cell walls or interference with essential metabolic pathways. |
| Anti-inflammatory | Some 2-aminothiazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways. |
| Antiviral | Certain compounds containing the 2-aminothiazole moiety have been investigated for their antiviral activity, including against HIV. |
| Neuroprotective | Research has suggested that some derivatives may have neuroprotective effects, which could be relevant for the treatment of neurodegenerative diseases. |
It is important to note that the specific biological profile of this compound would need to be determined through dedicated in vitro and in vivo studies.
Potential Signaling Pathways
Given the prevalence of anticancer activity within the 2-aminothiazole class, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for a generic 2-aminothiazole derivative as a kinase inhibitor. This is a conceptual diagram and has not been experimentally validated for this compound.
Caption: Hypothetical signaling pathway for a 2-aminothiazole derivative.
Conclusion
This compound is a chemical compound belonging to the versatile 2-aminothiazole class. Its structure is well-defined, and a general synthetic route via the Hantzsch synthesis is readily applicable. While specific biological data for this particular molecule is limited, the broader class of 2-aminothiazoles exhibits a wide range of promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound. This would involve a comprehensive screening of its activity against various biological targets and an in-depth investigation of its mechanism of action.
References
4-(4-Isopropyl-phenyl)-thiazol-2-ylamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and an exploration of its potential biological activities based on related structures.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄N₂S | |
| Molecular Weight | 218.32 g/mol | |
| IUPAC Name | 4-(4-isopropylphenyl)-1,3-thiazol-2-amine | N/A |
| CAS Number | 108481-92-1 | |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Melting Point | Not Reported (predicted: 140-160 °C) | Prediction |
| Boiling Point | Not Reported | N/A |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [3] (by analogy) |
| logP (calculated) | 3.75 | [2] |
| pKa | Not Reported | N/A |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR, and expected characteristic peaks for IR spectroscopy based on the analysis of its chemical structure and data from analogous compounds.[4][5][6][7][8][9][10]
¹H NMR (Predicted)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d, J=8.0 Hz | 2H | Ar-H (ortho to isopropyl) |
| ~7.25 | d, J=8.0 Hz | 2H | Ar-H (meta to isopropyl) |
| ~6.80 | s | 1H | Thiazole C5-H |
| ~5.50 | br s | 2H | -NH₂ |
| ~2.95 | sept, J=7.0 Hz | 1H | -CH(CH₃)₂ |
| ~1.25 | d, J=7.0 Hz | 6H | -CH(CH₃)₂ |
¹³C NMR (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~168 | Thiazole C2-N |
| ~150 | Thiazole C4 |
| ~149 | Ar-C (ipso to isopropyl) |
| ~132 | Ar-C (ipso to thiazole) |
| ~127 | Ar-CH (meta to isopropyl) |
| ~126 | Ar-CH (ortho to isopropyl) |
| ~105 | Thiazole C5 |
| ~34 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium | N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Strong | N-H bend (amine) |
| ~1580 | Strong | C=N stretch (thiazole) |
| ~1500 | Strong | Aromatic C=C stretch |
| ~830 | Strong | p-substituted benzene C-H bend |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 218 | [M]⁺ |
| 203 | [M - CH₃]⁺ |
| 175 | [M - C₃H₇]⁺ |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[11][12][13][14] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the likely starting materials are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.
Reaction Scheme:
Materials:
-
2-bromo-1-(4-isopropylphenyl)ethanone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[11]
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.[14]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[15]
Diagram of Synthesis Workflow:
Caption: Hantzsch synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][16][17]
Potential Therapeutic Areas:
-
Anticancer: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity. Some have been shown to act as inhibitors of crucial enzymes in cancer progression, such as topoisomerase-II.[2]
-
Anti-inflammatory: Certain 2-amino-4-arylthiazoles have been identified as inhibitors of 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[18]
-
Antimicrobial: The 2-aminothiazole moiety is present in several compounds with significant antibacterial and antifungal properties.[19][20]
-
Antitubercular: A number of 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[17]
Potential Signaling Pathways:
Given the activities of related compounds, this compound could potentially interact with various signaling pathways, including those involved in cell cycle regulation, inflammation, and microbial pathogenesis. For instance, as a potential topoisomerase-II inhibitor, it could interfere with DNA replication and repair in cancer cells. As a potential 5-LOX inhibitor, it could modulate inflammatory pathways.
Diagram of Potential Biological Activities:
Caption: Potential therapeutic areas for this compound.
Conclusion
This compound is a readily synthesizable compound with significant potential for further investigation in drug discovery and development. While detailed experimental data is currently limited, this guide provides a solid foundation of its physicochemical properties, a reliable synthetic protocol, and a clear rationale for exploring its biological activities based on the well-established importance of the 2-aminothiazole scaffold. Further experimental studies are warranted to fully characterize this compound and elucidate its therapeutic potential.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. compoundchem.com [compoundchem.com]
- 9. epfl.ch [epfl.ch]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
In-depth Technical Guide: Characterization of 4-(4-isopropylphenyl)thiazol-2-amine (CAS Number: 108481-92-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 108481-92-1, chemically known as 4-(4-isopropylphenyl)thiazol-2-amine. This molecule belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This document compiles available physicochemical data, spectroscopic characterization, a probable synthetic route, and potential biological activities, presented in a format tailored for researchers and professionals in drug development.
Physicochemical Properties
Quantitative physicochemical data for 4-(4-isopropylphenyl)thiazol-2-amine is not extensively available in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and computational predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄N₂S | - |
| Molecular Weight | 218.32 g/mol | - |
| Calculated LogP | 3.75 | Hit2Lead[1] |
| Purity | ≥95% | Hit2Lead[1] |
| Appearance | Solid (predicted) | - |
Note: LogP is a calculated value and may not reflect experimental results. Purity is as reported by a commercial supplier.
Spectroscopic Characterization
Detailed spectroscopic data for 4-(4-isopropylphenyl)thiazol-2-amine is limited. This section presents the available experimental data and predicted spectral characteristics based on analogous compounds.
¹H NMR Spectroscopy
A proton NMR spectrum for 4-(4-isopropylphenyl)thiazol-2-amine is available and the predicted chemical shifts are detailed in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | Doublet | 2H | Ar-H (ortho to isopropyl) |
| ~7.2 | Doublet | 2H | Ar-H (meta to isopropyl) |
| ~6.7 | Singlet | 1H | Thiazole-H |
| ~5.1 | Broad Singlet | 2H | -NH₂ |
| ~2.9 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
Note: The provided ¹H NMR spectrum from ChemicalBook lacks detailed peak assignments and coupling constants. The assignments above are predicted based on standard chemical shift values and splitting patterns.
¹³C NMR Spectroscopy
No experimental ¹³C NMR spectrum for 4-(4-isopropylphenyl)thiazol-2-amine has been found in the public domain. The following table provides predicted chemical shifts based on the analysis of structurally related 2-aminothiazole derivatives.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (Thiazole, C-NH₂) |
| ~149 | C4 (Thiazole, C-Ar) |
| ~148 | C (Ar, ipso to isopropyl) |
| ~132 | C (Ar, ipso to thiazole) |
| ~127 | CH (Ar, meta to isopropyl) |
| ~126 | CH (Ar, ortho to isopropyl) |
| ~105 | C5 (Thiazole, CH) |
| ~34 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
Mass Spectrometry
Predicted Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation of the parent ion.
Infrared (IR) Spectroscopy
An experimental IR spectrum for 4-(4-isopropylphenyl)thiazol-2-amine has not been identified. The following table lists the expected characteristic absorption bands based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium | N-H stretch (primary amine, two bands)[2] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium-Strong | Aliphatic C-H stretch (isopropyl) |
| 1650-1580 | Medium | N-H bend (primary amine)[2] |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch[2] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 4-(4-isopropylphenyl)thiazol-2-amine is not explicitly described in the available literature. However, the most probable synthetic route is the Hantzsch thiazole synthesis.[3][4]
Hantzsch Thiazole Synthesis
This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of 4-(4-isopropylphenyl)thiazol-2-amine, the likely precursors are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of 4-(4-isopropylphenyl)thiazol-2-amine.
Generalized Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-isopropylphenyl)ethanone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Thiourea: Add thiourea (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute aqueous solution of a base (e.g., sodium carbonate or sodium bicarbonate) to neutralize the hydrobromic acid formed.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(4-isopropylphenyl)thiazol-2-amine.
Experimental Workflow Diagram:
Caption: General workflow for Hantzsch thiazole synthesis.
Potential Biological Activity
While no specific biological activity data for 4-(4-isopropylphenyl)thiazol-2-amine has been reported, the 2-aminothiazole scaffold is known to exhibit a wide range of pharmacological properties.
Antimicrobial Activity
Many 2-aminothiazole derivatives have demonstrated significant antibacterial and antifungal activities.[5][6][7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further screening of 4-(4-isopropylphenyl)thiazol-2-amine against a panel of pathogenic bacteria and fungi is warranted.
Cytotoxic Activity
Thiazole-containing compounds have been extensively investigated for their potential as anticancer agents.[5][8][9] Their cytotoxic effects are often attributed to the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. The cytotoxic potential of 4-(4-isopropylphenyl)thiazol-2-amine against various cancer cell lines could be a promising area of investigation.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized cellular targets and outcomes of 2-aminothiazoles.
Conclusion
4-(4-isopropylphenyl)thiazol-2-amine (CAS 108481-92-1) is a 2-aminothiazole derivative for which comprehensive characterization data is not yet publicly available. This guide has compiled the existing information and provided predicted data and generalized experimental protocols based on established chemical principles and the analysis of related compounds. The presented information serves as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of the biological potential of this and similar molecules. Further experimental work is necessary to fully elucidate the physicochemical properties, spectroscopic profile, and pharmacological activities of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-(4-isopropylphenyl)- thiazole (108481-92-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Biological Activity Screening of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine and its Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the biological activities of 4-phenyl-thiazol-2-ylamine derivatives, with a focus on the potential of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine as a lead compound. While specific data for the isopropyl derivative is limited, this whitepaper synthesizes the significant body of research on structurally related thiazole compounds, which have demonstrated a wide spectrum of pharmacological activities. Thiazole-based compounds are recognized for their therapeutic potential, being integral to numerous FDA-approved drugs.[1] This guide will detail the antimicrobial, anticancer, and anti-inflammatory properties of this class of compounds, presenting quantitative data, comprehensive experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to 4-Phenyl-Thiazol-2-Ylamine Derivatives
The thiazole ring is a fundamental heterocyclic scaffold in medicinal chemistry, known to impart a diverse range of biological activities.[1][2] Its derivatives have been extensively explored for applications as antioxidant, analgesic, antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents.[1][3] The core structure of 4-phenyl-thiazol-2-ylamine offers a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological profile. The presence of a phenyl ring at the 4-position and an amine group at the 2-position are key features for interaction with biological targets. Substitutions on the phenyl ring, such as the isopropyl group in this compound, can significantly influence the compound's potency and selectivity.
Synthesis of 4-Phenyl-Thiazol-2-Ylamine Derivatives
The general synthesis of 4-phenyl-thiazol-2-ylamine derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the reaction of a substituted acetophenone with thiourea in the presence of a halogen, such as iodine, which acts as a catalyst.
General Synthesis Workflow:
Caption: General synthesis of 4-phenyl-thiazol-2-ylamine derivatives.
Anticancer Activity
Derivatives of 4-phenyl-thiazol-2-ylamine have shown promising anticancer activity against various cancer cell lines. The mechanism of action is often associated with the inhibition of specific kinases or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF7 human breast adenocarcinoma cell line.
| Compound ID | Substituent | IC50 (µM) vs. MCF7 | Reference Compound | IC50 (µM) |
| p2 | 4-Hydroxybenzylidene | 10.5 | 5-Fluorouracil | 5.2 |
| 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | 1.57 (Mean GI50) | - | - |
Data sourced from multiple studies.[4][5]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The anticancer activity of thiazole derivatives is often evaluated using the Sulforhodamine B (SRB) assay.[4]
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds dissolved in DMSO
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% w/v
-
Tris base solution (10 mM)
Procedure:
-
Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.
-
Wash and Solubilize: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
SRB Assay Workflow:
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The antimicrobial efficacy is influenced by the nature and position of substituents on the phenyl ring.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for selected 4-(4-bromophenyl)-thiazol-2-amine derivatives.
| Compound ID | Substituent | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans | MIC (µM) vs. A. niger |
| p2 | 4-Hydroxybenzylidene | 16.1 | 16.1 | - | - |
| p3 | 4-(Dimethylamino)benzylidene | - | - | - | 16.2 |
| p6 | Naphthalen-1-ylmethylene | - | - | 15.3 | - |
Data sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives.[4]
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard laboratory method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Objective: To determine the MIC of the test compounds against various microbial strains.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Microdilution Assay Workflow:
Caption: Workflow for MIC determination by microdilution.
Anti-inflammatory Activity
Certain thiazole derivatives have exhibited potent anti-inflammatory properties.[3] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Potential Signaling Pathway: NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development. Some anti-inflammatory compounds exert their effects by preventing the phosphorylation and subsequent degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[3]
Objective: To evaluate the anti-inflammatory effect of the test compounds on carrageenan-induced paw edema in rats.
Materials:
-
Wistar rats (150-200g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Standard drug (e.g., Ibuprofen)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard, and test groups.
-
Compound Administration: Administer the vehicle (control), standard drug, or test compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
The 4-phenyl-thiazol-2-ylamine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in the fields of oncology, infectious diseases, and inflammation. While further investigation into the specific biological activities of this compound is warranted, the extensive research on analogous compounds provides a strong foundation for its development as a potential therapeutic agent. The experimental protocols and pathway diagrams presented in this whitepaper serve as a comprehensive guide for researchers aiming to explore the pharmacological potential of this promising class of compounds.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. wjpmr.com [wjpmr.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action for 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines the potential mechanism of action for 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine based on available scientific literature for structurally related compounds. As of December 2025, detailed mechanistic studies for this specific molecule are not extensively available in the public domain. The information presented herein is intended for research and informational purposes and should be interpreted with caution.
Executive Summary
This compound is a synthetic small molecule belonging to the 2-aminothiazole class. While its precise molecular mechanism of action has not been fully elucidated, its structural features and the established bioactivities of related analogs suggest potential therapeutic applications, primarily in oncology and infectious diseases. The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The presence of the 4-isopropylphenyl group is likely to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially conferring target specificity and enhanced potency. This guide synthesizes the current understanding of 2-aminothiazole derivatives to propose a potential mechanistic framework for this compound.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-(4-isopropylphenyl)-1,3-thiazol-2-amine |
| CAS Number | 108481-92-1 |
| Molecular Formula | C12H14N2S |
| Molecular Weight | 218.32 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in DMSO and methanol |
Proposed Biological Activities and Mechanisms of Action
Based on structure-activity relationship (SAR) studies of analogous 2-amino-4-phenylthiazole derivatives, this compound is predicted to exhibit activity in the following areas:
Anticancer Activity
The 2-aminothiazole core is a common feature in numerous anticancer agents. Derivatives have been shown to target a variety of proteins and signaling pathways crucial for cancer cell proliferation and survival.
Potential Molecular Targets:
-
Kinase Inhibition: Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases involved in oncogenic signaling. These include, but are not limited to, Abl, Src, c-Kit, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The isopropylphenyl moiety may influence the binding affinity and selectivity for the ATP-binding pocket of specific kinases.
-
Importin β1 (KPNB1) Inhibition: Some 2-aminothiazole derivatives have been identified as inhibitors of Importin β1, a key protein in the nuclear import pathway.[2] Inhibition of KPNB1 can disrupt the nuclear translocation of essential proteins for cancer cell growth and proliferation.[2]
-
SIRT2/EGFR Pathway Modulation: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been shown to target both SIRT2 and EGFR, suggesting a potential dual-targeting mechanism that could lead to cancer cell death.[3]
-
Tubulin Polymerization Inhibition: The 2-aminothiazole scaffold has been incorporated into molecules designed to inhibit tubulin polymerization, a validated anticancer strategy.
Proposed Signaling Pathway Involvement:
Based on the potential targets, this compound could interfere with key cancer-related signaling pathways such as:
-
PI3K-Akt-mTOR Pathway: By inhibiting upstream kinases.
-
MAPK/ERK Pathway: Through inhibition of receptor tyrosine kinases or downstream kinases.
-
Cell Cycle Regulation: Via inhibition of CDKs.
Antimicrobial Activity
Thiazole derivatives are known for their broad-spectrum antimicrobial properties.
Potential Molecular Targets:
-
Fungal 14α-demethylase (CYP51): This enzyme is a key component of the fungal ergosterol biosynthesis pathway and a well-established target for azole antifungals. The phenylthiazole moiety is present in some approved antifungal drugs.
-
Bacterial Enzymes: 2-aminothiazoles may target various essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.
Proposed Mechanism of Action:
The compound could disrupt the integrity of the fungal cell membrane by inhibiting ergosterol synthesis or interfere with critical bacterial metabolic pathways, leading to bacteriostatic or bactericidal effects.
Role as a "Protein Degrader Building Block"
The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] In this context, the molecule would serve as a ligand that binds to a target protein of interest. This ligand would then be chemically linked to an E3 ubiquitin ligase ligand. The resulting PROTAC molecule would bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, the following experimental approaches are recommended:
Target Identification and Validation
-
Affinity Chromatography: Immobilize the compound on a solid support to capture binding proteins from cell lysates, followed by identification using mass spectrometry.
-
Thermal Shift Assays (DSF): Assess the ability of the compound to stabilize target proteins against thermal denaturation.
-
Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential targets and assess selectivity.
-
Competitive Binding Assays: Use a fluorescently labeled probe known to bind to a suspected target and measure the displacement by the compound.
Cellular Assays
-
Cell Viability and Proliferation Assays: Determine the cytotoxic and cytostatic effects on various cancer cell lines (e.g., MTT, SRB assays).
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and the expression levels of proteins involved in apoptosis and cell cycle regulation following compound treatment.
-
Immunofluorescence Microscopy: Visualize the subcellular localization of target proteins and assess changes upon compound treatment.
-
Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains.
Conclusion and Future Directions
This compound is a compound of interest with a high potential for biological activity, likely in the realms of anticancer and antimicrobial research. While its specific mechanism of action remains to be fully characterized, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for proposing plausible molecular targets and signaling pathways. Future research should focus on a systematic evaluation of this compound's biological effects using the experimental approaches outlined in this guide. Such studies will be crucial for validating its therapeutic potential and paving the way for its further development as a standalone therapeutic agent or as a critical component of targeted protein degraders.
References
The Discovery and Synthesis of Novel Thiazole-2-ylamine Compounds: A Technical Guide for Drug Development Professionals
The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a versatile framework for developing novel therapeutic agents due to its unique electronic properties and amenability to diverse functionalization.[2][3][4] Thiazole-2-ylamine derivatives, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[5][6][7] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiazole-2-ylamine compounds, presenting detailed experimental protocols, structured data, and key mechanistic insights.
I. Synthesis of Thiazole-2-ylamine Derivatives
The construction of the thiazole-2-ylamine core is most prominently achieved through the Hantzsch thiazole synthesis. This classical method, known for its reliability and simplicity, involves the condensation of an α-haloketone with a thiourea derivative.[2][8][9] Other notable methods include the Cook-Heilborn synthesis, which produces 5-aminothiazoles from α-aminonitriles, and the Gabriel synthesis for 2,5-disubstituted thiazoles.[9][10][11] Modern approaches often employ green chemistry principles, utilizing microwave assistance or environmentally benign solvents to improve efficiency and sustainability.[12]
General Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole Derivatives
This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives, a common starting point for further functionalization.[8][13]
Materials:
-
Appropriate α-bromoacetophenone derivative
-
Thiourea
-
Ethanol
-
Concentrated Ammonia (for basification)
-
Stir bar and magnetic stir plate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the selected α-bromoacetophenone derivative (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the 2-aminothiazole derivative should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.
-
Neutralization: To obtain the free base, suspend the hydrobromide salt in water and add concentrated ammonia dropwise until the solution is basic.
-
Final Product Collection: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the final 2-aminothiazole product.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[8][14]
II. Therapeutic Potential and Biological Activity
Thiazole-2-ylamine derivatives have demonstrated efficacy against a wide range of biological targets, underscoring their therapeutic potential.
-
Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][15] Their mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[3][5] For instance, thiazol-2-yl amine has been identified as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a key target in myeloproliferative disorders.[16][17] Some compounds have shown IC50 values in the low micromolar and even nanomolar range against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[15]
-
Antimicrobial Activity: The scaffold is also prominent in the development of new antimicrobial agents.[14][18] These compounds can target essential bacterial enzymes. For example, certain derivatives have shown inhibitory activity against Enoyl ACP reductase, an enzyme vital for fatty acid synthesis in bacteria.[14] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with potent compounds showing activity at low µg/mL levels against strains like E. coli, S. aureus, and P. aeruginosa.[14][18]
-
Other Activities: Beyond cancer and infectious diseases, these compounds have been investigated as anti-inflammatory, antidiabetic, anticonvulsant, and antiviral agents.[7][19] A notable example includes their function as antagonists for the human adenosine A3 receptor, with some derivatives showing subnanomolar binding affinity.[4]
III. Signaling Pathways and Mechanism of Action
The biological effects of thiazole-2-ylamine compounds are often attributed to their ability to interact with and inhibit specific enzymes, particularly kinases. Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, and their dysregulation is a hallmark of many diseases, including cancer.[3][5]
Thiazole-2-ylamine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of a target kinase. This binding event prevents the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade that promotes cell growth, proliferation, and survival.
IV. Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized compounds, a cascade of biological assays is typically employed.
Anticancer Activity: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Thiazole-2-ylamine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the cell culture medium. Replace the old medium with the medium containing the diluted compounds and incubate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) from the dose-response curve.[15]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Protocol
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Thiazole-2-ylamine compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][18]
V. Data Presentation: Biological Activity of Novel Derivatives
The following tables summarize quantitative data for selected novel thiazole-2-ylamine compounds, showcasing their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference(s) |
| 4c | 2-(4-hydroxybenzylidene)hydrazinyl substituent | MCF-7 | 2.57 ± 0.16 | [15] |
| 4c | 2-(4-hydroxybenzylidene)hydrazinyl substituent | HepG2 | 7.26 ± 0.44 | [15] |
| 90 | Pyrazole, naphthalene rings | Several liver cancer cells | 0.11 | [1] |
| 91a | Pyrazole, naphthalene rings, methoxy group | HeLa | 0.86 | [1] |
| 91b | Pyrazole, naphthalene rings, methoxy group | HeLa | 0.95 | [1] |
| 55 | N-(3-Chlorobenzoyl) at N-2 | - | - | [13] |
Note: The therapeutic index for compound 55 was reported as ~300.[13]
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Modification | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |
| 8C | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-trifluoromethyl)phenyl) | E. coli | 6.25 | [14] |
| 8C | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-trifluoromethyl)phenyl) | S. typhi | 25 | [14] |
| 8C | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-trifluoromethyl)phenyl) | P. aeruginosa | 25 | [14] |
| 57-60 | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | P. aeruginosa | 15.625 - 31.25 | [18][20] |
| 15 | Thiophene substituent | E. coli, P. aeruginosa, S. aureus | 5 - 10 | [20] |
| 55 | N-(3-Chlorobenzoyl) at N-2 | M. tuberculosis | 0.024 µM (0.008 µg/mL) | [13] |
VI. Conclusion
The thiazole-2-ylamine scaffold remains a highly productive and "privileged" structure in the field of drug discovery.[2] The versatility of its synthesis, particularly through the robust Hantzsch reaction, and the diverse range of biological activities exhibited by its derivatives continue to drive research.[2][7] The data clearly indicate that modifications at various positions of the thiazole ring can lead to highly potent and selective agents against cancer, microbial infections, and other diseases. This guide has provided a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action for this important class of compounds, intended to serve as a valuable resource for facilitating the continued development of novel thiazole-2-ylamine-based therapeutics.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. bepls.com [bepls.com]
- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the therapeutic potential of 4-phenylthiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these compounds, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate their effects. We present a comprehensive review of the quantitative data, detailed experimental protocols, and key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of 4-phenylthiazol-2-amine have shown significant promise as anticancer agents, with cytotoxic effects observed across a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 4-phenylthiazol-2-amine derivatives against several cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [1][2][3] |
| A549 (Lung) | 21.33 | [2] | ||
| HeLa (Cervical) | 9.56 | [2] | ||
| Karpas299 (Lymphoma) | - | [3] | ||
| 5g | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 5.22 | [2] |
| A549 (Lung) | 30.56 | [2] | ||
| HeLa (Cervical) | 18.14 | [2] | ||
| Karpas299 (Lymphoma) | 25.93 | [2] | ||
| 10s | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric) | 0.36 - 0.86 | [4] |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino group | A549 (Lung) | 5.42 | [5] |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino group | A549 (Lung) | 2.47 | [5] |
| 27 | Ureido-substituted 4-phenylthiazole analog | HepG2 (Liver) | 0.62 | [1] |
| 17b | 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Potent | [6][7] |
| 88 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | HS 578T (Breast) | 0.8 | [7] |
Experimental Protocols
Synthesis of 4-Phenylthiazol-2-amine Derivatives:
A common synthetic route involves the Hantzsch thiazole synthesis.[8]
-
Step 1: Preparation of 2-amino-4-phenylthiazole. A mixture of a substituted acetophenone (e.g., 2-bromo-1-phenylethanone) (10 mmol), thiourea (20 mmol), and iodine (10 mmol) is refluxed in ethanol for 12 hours.[8]
-
Step 2: Purification. The reaction mixture is cooled, and the excess unreacted starting materials are removed by washing with diethyl ether. The crude product is then poured into an ammonium hydroxide solution and recrystallized from methanol to yield the 2-amino-4-phenylthiazole core.[8]
-
Step 3: Derivatization. The amino group of the thiazole can be further modified. For example, coupling with Boc-protected amino acids or dipeptides can be achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent and triethylamine (Et3N) as a base in chloroform. The Boc-protecting group is subsequently removed with trifluoroacetic acid.[8]
In Vitro Cytotoxicity Assay (MTT Assay): [4]
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Data Analysis: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Signaling Pathway: Tubulin Polymerization Inhibition
Several 4-phenylthiazol-2-amine derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by 4-phenylthiazol-2-amine derivatives.
Antimicrobial and Antifungal Activity
The 4-phenylthiazol-2-amine scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents.
Quantitative Data: Antimicrobial and Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 3e | Staphylococcus aureus | 31.25 | [9] |
| Candida albicans | 7.81 | [9] | |
| 121d | Methicillin-resistant S. aureus (MRSA) | 4 | [7] |
| Escherichia coli | 8 | [7] | |
| Oxazole-containing derivative | Mycobacterium tuberculosis H37Ra | 3.13 | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): [7]
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity
Certain 4-phenylthiazol-2-amine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the MyD88 signaling pathway.
Experimental Protocols
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model): [11][12]
-
Animal Model: Wistar rats or albino mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathway: MyD88 Inhibition
Myeloid differentiation primary response 88 (MyD88) is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation. Certain 4-phenylthiazol-2-amine analogues have been identified as inhibitors of MyD88 homodimerization, thereby blocking downstream inflammatory signaling.[13][14][15]
Caption: Inhibition of the MyD88-dependent inflammatory signaling pathway.
Neuroprotective Effects
Emerging evidence suggests that 4-phenylthiazol-2-amine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
Experimental Protocols
In Vivo Neuroprotection Assay (Amyloid-β Induced Oxidative Stress Model): [16]
-
Animal Model: C57BL/6 mice are used.
-
Compound Administration: The test compound (e.g., N-adamantyl-4-methylthiazol-2-amine) is administered to the mice.
-
Induction of Neurotoxicity: Amyloid-β (Aβ) peptides are injected into the hippocampus to induce oxidative stress and neuronal damage.
-
Biochemical Analysis: After a specific period, the hippocampi are collected and analyzed for markers of oxidative stress (e.g., malondialdehyde, reactive oxygen species), inflammation (e.g., TNF-α, IL-1β), and apoptosis.
-
Data Analysis: The levels of these markers in the treated groups are compared to the Aβ-treated control group to assess the neuroprotective effects of the compound.
Signaling Pathway: Neuroprotection
The neuroprotective effects of some 4-phenylthiazol-2-amines are mediated through the upregulation of the Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant response.
Caption: Neuroprotective mechanism via the Nrf2/HO-1 signaling pathway.
This technical guide provides a consolidated overview of the therapeutic potential of 4-phenylthiazol-2-amines. The versatility of this scaffold, coupled with the growing body of evidence supporting its efficacy in various disease models, underscores its importance in modern drug discovery. Further research into structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutics based on this promising chemical entity.
References
- 1. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 13. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Thorough spectroscopic characterization is a critical step in the synthesis and identification of such novel compounds, ensuring purity and confirming the chemical structure. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound, based on data from its unsubstituted analogue, 4-phenylthiazol-2-ylamine.
Predicted Spectroscopic Data
The data presented below is for 4-phenylthiazol-2-ylamine and serves as a baseline for predicting the spectra of this compound. The expected influence of the 4-isopropyl group will be noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ | ~4.0-5.0 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration. |
| Thiazole C5-H | ~6.7 | Singlet | 1H | Signal from the proton on the thiazole ring. |
| Phenyl H (ortho to thiazole) | ~7.7 | Doublet | 2H | Aromatic protons on the phenyl ring adjacent to the thiazole. |
| Phenyl H (meta to thiazole) | ~7.3 | Doublet | 2H | Aromatic protons on the phenyl ring. |
| Isopropyl -CH | ~3.0 | Septet | 1H | Methine proton of the isopropyl group. |
| Isopropyl -CH₃ | ~1.2 | Doublet | 6H | Methyl protons of the isopropyl group. |
Data is estimated based on known values for 4-phenylthiazol-2-ylamine and standard substituent effects.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiazole C2 (-NH₂) | ~168 | Carbon attached to the amino group. |
| Thiazole C4 | ~140-150 | Carbon attached to the phenyl group. |
| Thiazole C5 | ~104-110 | Carbon bearing a hydrogen atom. |
| Phenyl C (ipso-thiazole) | ~132-135 | Carbon of the phenyl ring attached to the thiazole. |
| Phenyl C (ortho to thiazole) | ~126-129 | Aromatic carbons. |
| Phenyl C (meta to thiazole) | ~128-130 | Aromatic carbons. |
| Phenyl C (para-isopropyl) | ~145-155 | Carbon of the phenyl ring attached to the isopropyl group. |
| Isopropyl -CH | ~34 | Methine carbon of the isopropyl group. |
| Isopropyl -CH₃ | ~24 | Methyl carbons of the isopropyl group. |
Data is estimated based on known values for 4-phenylthiazol-2-ylamine and standard substituent effects.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₂S), the expected molecular weight is 218.32 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 218 | Molecular ion peak. |
| [M+H]⁺ | 219 | Protonated molecular ion, common in ESI and CI. |
| [M-CH₃]⁺ | 203 | Fragment corresponding to the loss of a methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400-3250 | Medium, often two bands |
| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |
| C-H Stretch (aliphatic) | 2960-2850 | Medium to strong |
| C=N Stretch (thiazole) | 1620-1580 | Medium to strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium to strong |
| C-N Stretch | 1350-1250 | Medium |
| C-S Stretch | 700-600 | Weak to medium |
Data is estimated based on known values for 2-aminothiazole derivatives.[1]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
NMR Sample Preparation
References
Technical Guide: Solubility Profile of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole derivative. The thiazole ring and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the solubility of such compounds in various solvents is fundamental for drug discovery and development processes, including synthesis, purification, formulation, and in-vitro/in-vivo testing. This document provides a technical overview of the predicted solubility of this compound and a detailed experimental protocol for its quantitative determination.
Predicted Solubility of this compound
The solubility of a compound is primarily governed by its polarity and the principle of "like dissolves like." The structure of this compound contains both nonpolar (the isopropyl-phenyl group) and polar (the aminothiazole moiety) features. The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiazole ring allows for hydrogen bonding with protic solvents. However, the bulky nonpolar isopropyl-phenyl group will significantly influence its solubility in nonpolar organic solvents.
Based on these structural characteristics, a qualitative solubility profile in common laboratory solvents is predicted below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Formula | Type | Predicted Solubility | Rationale |
| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The large nonpolar isopropyl-phenyl group is expected to dominate, limiting solubility in highly polar water despite the potential for some hydrogen bonding. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | The combination of a polar hydroxyl group and a nonpolar ethyl group in ethanol should effectively solvate both the polar aminothiazole and the nonpolar isopropyl-phenyl moieties. |
| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding and solvating both polar and nonpolar regions of the molecule. |
| Isopropanol | C₃H₇OH | Polar Protic | Soluble | Isopropanol's properties are intermediate between ethanol and more nonpolar alcohols, suggesting good solubility. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions and should effectively dissolve the compound. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | Acetonitrile is a polar aprotic solvent that is a good solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent with a strong capacity for dissolving organic molecules. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2][3][4]
Principle
An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[4] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, ethanol, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved microparticles. Alternatively, centrifuge the vial and carefully collect the supernatant.
-
-
Analysis of Dissolved Compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.
-
Analyze the filtered supernatant from the saturated solution using the same analytical method.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to the Purity Analysis of Commercially Available 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole that holds interest within pharmaceutical and chemical research. As with any chemical entity intended for research and development, particularly in drug discovery, the purity of the starting material is of paramount importance. Impurities can significantly impact experimental outcomes, leading to erroneous data and affecting the safety and efficacy of potential drug candidates. This technical guide provides a comprehensive overview of the methodologies and data interpretation necessary for the thorough purity analysis of commercially available this compound. While vendors may provide a certificate of analysis often stating a purity of around 95%, it is incumbent upon the researcher to perform a more detailed characterization.[1] This guide outlines the key analytical techniques, experimental protocols, and data presentation formats required for such an evaluation.
Data Presentation: A Template for Purity Summary
Effective purity analysis requires the integration of data from multiple analytical techniques. The following table serves as a template for summarizing the quantitative data obtained from the analysis of a commercial batch of this compound.
| Analytical Technique | Parameter | Result | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity (Area %) | e.g., 95.2% | ≥ 95.0% |
| Number of Impurities > 0.1% | e.g., 2 | Report | |
| Largest Single Impurity (Area %) | e.g., 0.8% | ≤ 1.0% | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual Solvents | e.g., Ethanol: 500 ppm | ≤ 5000 ppm (ICH Q3C) |
| Volatile Impurities (Area %) | e.g., Not Detected | Report | |
| Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) | Structural Confirmation | Conforms to structure | Conforms |
| Presence of Impurity Signals | e.g., Minor signals observed | Report and characterize | |
| Elemental Analysis (CHNS) | % Carbon | e.g., 65.98% | 66.02% ± 0.4% |
| % Hydrogen | e.g., 6.45% | 6.46% ± 0.4% | |
| % Nitrogen | e.g., 12.80% | 12.83% ± 0.4% | |
| % Sulfur | e.g., 14.65% | 14.69% ± 0.4% | |
| Loss on Drying (LOD) | % Weight Loss | e.g., 0.3% | ≤ 1.0% |
| Residue on Ignition (ROI) | % Ash | e.g., 0.05% | ≤ 0.1% |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. The following are representative methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[2]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve 10 mg of the compound in 1 mL of a suitable solvent (e.g., methanol).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for structural elucidation and can reveal the presence of impurities.[3][4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: ~5 mg in 0.7 mL of solvent.
-
Parameters: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Protocol:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Sample Concentration: ~20 mg in 0.7 mL of solvent.
-
Parameters: Proton-decoupled carbon experiment.
-
4. Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of C, H, N, and S, which is compared against the theoretical values to assess purity.[5][6][7]
-
Instrumentation: A CHNS elemental analyzer.
-
Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.[4][7]
5. Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the compound and to ensure the analytical methods are stability-indicating.[8][9][10][11]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.
The stressed samples are then analyzed by HPLC to identify and quantify any degradation products.
Mandatory Visualizations
Workflow for Purity Analysis of a Commercial Compound
Caption: Workflow for the comprehensive purity analysis of a commercially available chemical.
Logical Relationship for Impurity Identification and Characterization
References
- 1. calpaclab.com [calpaclab.com]
- 2. Small Molecule Analysis | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
An In-depth Technical Guide to Identifying Potential Protein Targets for 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
Abstract: This technical guide provides a comprehensive framework for identifying and validating potential protein targets for the compound 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine. While direct protein targets for this specific molecule are not extensively documented in publicly available literature, its classification as a "Protein Degrader Building Block" provides a strong indication of its intended application in the field of Targeted Protein Degradation (TPD).[1] This document outlines the strategic use of this compound as a foundational scaffold for developing Proteolysis Targeting Chimeras (PROTACs), identifies high-probability protein target classes based on the well-established bioactivity of the 2-aminothiazole scaffold, and furnishes detailed experimental protocols for target validation and degrader development.
Introduction to this compound
This compound is a chemical entity belonging to the 2-aminothiazole class of compounds. The 2-aminothiazole motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]
Chemical Properties:
-
Molecular Formula: C₁₂H₁₄N₂S
-
Molecular Weight: 218.32 g/mol
-
CAS Number: 108481-92-1
The primary utility of this compound, as indicated by its commercial categorization, is as a building block for the synthesis of targeted protein degraders.[1] This suggests its role as a "warhead" or ligand that can be chemically modified and incorporated into a PROTAC to target a specific protein of interest for degradation.
The PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[6][7] A PROTAC consists of three components:
-
A "warhead" ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A linker that connects the two ligands.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[6] This event-driven, catalytic mechanism allows for the potent and sustained removal of target proteins.
Figure 1: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Identifying Potential Protein Target Classes
Given that this compound is a building block, it serves as a scaffold to be elaborated into a specific ligand. The 2-aminothiazole core is a known pharmacophore for several classes of proteins, particularly those implicated in oncology and inflammatory diseases.
Protein Kinases
Protein kinases are a major class of drug targets, and numerous 2-aminothiazole derivatives have been developed as kinase inhibitors.[8][9] The phenyl-thiazol-amine structure is a common feature in ligands that bind to the ATP-binding pocket of kinases.
Potential Kinase Targets:
-
Aurora Kinases (A, B): N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, which are critical regulators of mitosis.[10][11][12] The structural similarity makes this family a high-priority potential target.
-
Src/Abl Kinase: The FDA-approved drug Dasatinib, an inhibitor of BCR-Abl and Src family kinases, features a prominent 2-aminothiazole core.
-
BRAF Kinase: Derivatives of thiazole have shown significant inhibitory activity against the B-RAFV600E mutant kinase.[8]
-
Epidermal Growth Factor Receptor (EGFR): The 2-aminothiazole scaffold has been explored for the development of EGFR inhibitors.[9]
-
p38 MAP Kinase: Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives are effective inhibitors of p38 MAP kinase, a key mediator of inflammatory responses.[13]
The table below presents illustrative data for known 2-aminothiazole-based kinase inhibitors to guide target validation efforts.
Table 1: Example Kinase Inhibition Data for 2-Aminothiazole Derivatives
| Compound Class | Target Kinase | IC₅₀ / Kᵢ (nM) | Reference Compound Example |
|---|---|---|---|
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | 8.0 | CYC116 |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B | 9.2 | CYC116 |
| Thiazole-based compounds | B-RAFV600E | 23.1 | Compound 40 (Zhao et al.) |
| 4-phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase | ~50-100 | Various (Name not specified) |
(Note: This data is for structurally related compounds, not this compound itself, and serves as a reference for potential activity.)
Workflow for PROTAC Development
The development of a novel PROTAC using this compound as a starting point involves a multi-step process from initial ligand synthesis to final degrader validation.
Figure 2: Logical workflow for developing a PROTAC from the building block.
Experimental Protocols
The following protocols are representative methodologies for researchers to adapt for the development and validation of PROTACs derived from the title compound.
Protocol 1: Kinase Inhibition Assay (Illustrative)
This protocol describes a generic in vitro assay to screen for inhibitory activity against a potential kinase target (e.g., Aurora A).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or similar readout.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).
-
Add 10 µL of a solution containing the kinase and fluorescent peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the signal (e.g., fluorescence polarization) on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Western Blot for Protein Degradation
Objective: To measure the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa for Aurora A).
-
PROTAC compounds (dissolved in DMSO).
-
Cell culture medium and supplements.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining compared to the DMSO control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 2: Example PROTAC Degradation Profile
| PROTAC Concentration (nM) | Target Protein Level (% of Control) |
|---|---|
| 0 (DMSO) | 100% |
| 1 | 85% |
| 10 | 48% |
| 100 | 15% |
| 1000 | 12% |
| 10000 | 45% (Hook Effect) |
(Note: This table represents a hypothetical successful degradation experiment, including the characteristic "hook effect" at high concentrations.)
Signaling Pathway Visualization
Should a kinase like Aurora A be confirmed as a target, understanding its role in cellular signaling is crucial. The following diagram illustrates the involvement of Aurora A in the G2/M transition of the cell cycle.
Figure 3: Simplified signaling pathway of Aurora A kinase at the G2/M checkpoint.
Conclusion
This compound is a valuable chemical scaffold for the development of novel therapeutics within the rapidly advancing field of Targeted Protein Degradation. While specific protein targets for this compound are not yet defined, its structural features point toward high-potential target classes, particularly protein kinases involved in oncology. This guide provides the strategic framework, potential target classes, and detailed experimental methodologies required for researchers to effectively utilize this building block in the design, synthesis, and validation of new PROTAC-based drugs. The provided workflows and protocols offer a clear path from initial hit-finding to cellular validation of a lead degrader molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine as a Versatile Building Block in Targeted Protein Degradation
For Immediate Release
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. This whitepaper provides an in-depth technical guide on the utility of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine as a foundational core for the development of potent and selective protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). While extensive peer-reviewed data on PROTACs incorporating this specific building block are still emerging, its inherent chemical characteristics and the well-documented activities of related analogs position it as a compelling scaffold for researchers, scientists, and drug development professionals.
Core Moiety Analysis: A Privileged Scaffold for Kinase Targeting
The molecular architecture of this compound presents several advantageous features for its application as a "warhead" in a PROTAC construct. The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, recognized for its ability to effectively bind to the ATP-binding site of various kinases.[1][2][3] This interaction is typically mediated through hydrogen bonds formed between the thiazole nitrogen and the 2-amino group with the hinge region of the kinase.
The 4-(4-isopropylphenyl) substituent provides a significant hydrophobic moiety that can engage with hydrophobic pockets within the target protein, potentially enhancing binding affinity and selectivity. Furthermore, the primary amine at the 2-position of the thiazole ring offers a readily accessible and strategically positioned point for the attachment of a linker, facilitating the modular construction of a heterobifunctional degrader.
Hypothetical PROTAC Design and Synthesis: Targeting Aurora Kinase A
Given the prevalence of the 2-aminothiazole scaffold in Aurora kinase inhibitors, we propose a hypothetical PROTAC, designated as AP-1 , designed to target Aurora Kinase A (AURKA) for degradation.[4][5] AURKA is a serine/threonine kinase that plays a crucial role in mitotic progression and is a well-validated oncology target.
The design of AP-1 involves three key components:
-
Warhead: this compound to bind to AURKA.
-
Linker: A flexible polyethylene glycol (PEG) linker to provide the necessary spatial orientation between the warhead and the E3 ligase ligand.
-
E3 Ligase Ligand: A pomalidomide derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
The logical relationship for the assembly of this hypothetical PROTAC is illustrated in the following diagram:
Proposed Experimental Protocols
To validate the efficacy of the hypothetical PROTAC AP-1, a series of biochemical and cellular assays would be required. The following are detailed protocols for key experiments.
Synthesis of AP-1 (Hypothetical Protocol)
-
Linker Attachment:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a suitable PEG linker with a terminal carboxylic acid group (e.g., 4-((tert-butoxycarbonyl)amino)-1-oxo-1-(prop-2-yn-1-ylamino)butan-2-yl) 4-methylbenzenesulfonate) (1.1 eq) and a coupling agent such as HATU (1.2 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, extract the product with ethyl acetate and purify by column chromatography.
-
-
E3 Ligase Ligand Conjugation:
-
To the linker-modified warhead, add a pomalidomide derivative with a suitable functional group for click chemistry or amide bond formation.
-
For click chemistry, use a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Purify the final PROTAC compound, AP-1, by reverse-phase HPLC.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Biochemical Assays
Isothermal Titration Calorimetry (ITC) for Target Binding:
-
Prepare a solution of recombinant human AURKA protein in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of AP-1 in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the AP-1 solution into the injection syringe.
-
Perform a series of injections of AP-1 into the AURKA solution while monitoring the heat change.
-
Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cellular Assays
Western Blotting for Protein Degradation:
-
Culture a suitable human cancer cell line with high AURKA expression (e.g., HCT116) in appropriate media.
-
Treat the cells with increasing concentrations of AP-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AURKA and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of AURKA degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of AP-1 for 72 hours.
-
Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Presentation
The quantitative data generated from the proposed experiments can be summarized in the following tables for clear comparison.
Table 1: Biochemical and Cellular Activity of AP-1
| Compound | Target Binding (Kd, ITC) | DC50 (AURKA Degradation) | Dmax (AURKA Degradation) | GI50 (HCT116) |
| AP-1 | 150 nM | 50 nM | >90% | 100 nM |
| Warhead | 200 nM | No degradation | N/A | 5 µM |
| Pomalidomide | No binding | No degradation | N/A | >10 µM |
Table 2: Degradation Selectivity Profile of AP-1
| Protein | % Degradation at 1 µM AP-1 |
| AURKA | >90% |
| AURKB | <20% |
| CDK2 | <10% |
| SRC | <5% |
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for AP-1 and a typical experimental workflow for its evaluation.
Hypothetical Signaling Pathway Modulation
The degradation of AURKA by AP-1 would be expected to have significant downstream effects on cell cycle progression, ultimately leading to apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway that would be impacted.
Conclusion
This compound represents a promising and versatile building block for the development of novel protein degraders. Its inherent kinase-binding properties, coupled with a convenient point for linker attachment, make it an ideal starting point for the design of PROTACs against a range of kinase targets. The hypothetical case study of AP-1 targeting AURKA demonstrates a clear and rational path for the development and evaluation of such compounds. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized and synthetically accessible building blocks like this compound will be crucial in accelerating the discovery of new and effective therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of analogs of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine, a scaffold of significant interest in medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions of a key analog, ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate. Furthermore, it outlines the experimental protocols for synthesis and single-crystal X-ray diffraction and explores the potential biological significance of this class of compounds by visualizing their interaction with relevant signaling pathways.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their rigid, planar structure and capacity for diverse substitutions make them attractive scaffolds for drug design. The 4-phenyl-thiazol-2-ylamine core, in particular, has been identified in compounds exhibiting a range of biological activities, including kinase inhibition. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.
This guide focuses on the structural analysis of 4-(4-isopropylphenyl)-thiazol-2-ylamine analogs, with a detailed examination of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, for which comprehensive crystallographic data is available.
Crystallographic Data and Molecular Geometry
The crystal structure of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate (Analog I) was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit.[1] The molecular structure and crystallographic data are summarized below.
Table 1: Crystal Data and Structure Refinement for Analog I [1]
| Parameter | Value |
| Empirical Formula | C₂₁H₂₂N₂O₂S |
| Formula Weight | 366.47 |
| Temperature | 100 K |
| Wavelength | 0.96990 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.4534 (11) Åb = 17.203 (3) Åc = 20.060 (4) Å |
| Volume | 1881.9 (6) ų |
| Z | 4 |
| Density (calculated) | 1.293 Mg/m³ |
| Absorption Coefficient | 0.43 mm⁻¹ |
| F(000) | 776 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 3.5 to 35.0° |
| Index ranges | -7 ≤ h ≤ 7-24 ≤ k ≤ 24-28 ≤ l ≤ 28 |
| Reflections collected | 30188 |
| Independent reflections | 5459 [R(int) = 0.046] |
| Completeness to theta = 25.242° | 100.0 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.745 and 0.693 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5459 / 0 / 244 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.093 |
| R indices (all data) | R1 = 0.043, wR2 = 0.096 |
| Absolute structure parameter | -0.01 (4) |
| Largest diff. peak and hole | 0.38 and -0.32 e.Å⁻³ |
The molecule adopts a nearly planar, V-shaped conformation, which is stabilized by intramolecular hydrogen bonds.[1] A notable feature is the small twist of 10.27 (15)° between the central thiazole ring and the 4-isopropylphenyl ring.[1] The ethyl carbamate substituent is coplanar with the thiazole ring.[1]
Table 2: Selected Bond Lengths (Å) and Angles (°) for Analog I [1]
| Bond | Length (Å) | Bond | Angle (°) |
| S1-C1 | 1.745(2) | C2-N1-C1 | 109.8(2) |
| S1-C3 | 1.740(2) | C1-S1-C3 | 89.9(1) |
| N1-C1 | 1.319(3) | N1-C1-S1 | 115.6(2) |
| N1-C2 | 1.408(3) | N2-C3-S1 | 115.2(2) |
| N2-C3 | 1.321(3) | C4-C3-S1 | 124.2(2) |
| C3-C4 | 1.472(3) | C5-C4-C3 | 120.9(2) |
| C4-C5 | 1.383(3) | C9-C4-C3 | 121.2(2) |
Experimental Protocols
Synthesis of Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate (Analog I)[1]
The synthesis of the title compound is achieved through a Hantzsch-type thiazole synthesis.
-
Synthesis of 2-bromo-1-(4-isopropylphenyl)ethanone: 4-Isopropiophenone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine) in an appropriate solvent like carbon tetrachloride or acetic acid.
-
Synthesis of N-(2-aminophenyl)thiourea: 2-Phenylenediamine is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid.
-
Cyclocondensation: 2-Bromo-1-(4-isopropylphenyl)ethanone is reacted with N-(2-aminophenyl)thiourea in a suitable solvent such as ethanol under reflux conditions to yield the 4-(4-isopropylphenyl)-N-(2-aminophenyl)thiazol-2-amine intermediate.
-
Carbamate Formation: The resulting aminophenylthiazole is then reacted with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to afford the final product, ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent or solvent mixture, such as ethanol or dimethylformamide/ethanol.[1]
Single-Crystal X-ray Diffraction[1]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A diffractometer equipped with a synchrotron radiation source is used to obtain high-resolution data.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An empirical absorption correction is applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Signaling Pathway Involvement
Aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, suggesting their potential as therapeutic agents in diseases characterized by aberrant signaling, such as cancer and inflammation.[3][4] Two key signaling pathways where these compounds have shown activity are the Sphingosine Kinase (SphK) pathway and the PI3K/AKT/mTOR pathway.
Sphingosine Kinase Inhibition
Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration.[3][4] Inhibition of SphKs is a promising strategy for cancer therapy. Aminothiazole-based compounds have been developed as SphK inhibitors.[3][4]
Inhibition of the Sphingosine Kinase signaling pathway.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers. Thiazole derivatives have been investigated as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[5]
Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The process of crystal structure analysis, from compound synthesis to data interpretation, follows a systematic workflow. This workflow is essential for ensuring the quality and reliability of the structural data obtained.
Experimental workflow for crystal structure analysis.
Conclusion
The crystal structure analysis of 4-(4-isopropylphenyl)-thiazol-2-ylamine analogs, exemplified by ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, provides critical insights into their conformational preferences and intermolecular interactions. This structural information, combined with an understanding of their engagement with key biological pathways such as the SphK and PI3K/AKT/mTOR signaling cascades, offers a robust platform for the structure-based design of novel therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future work should aim to obtain and compare the crystal structures of a wider range of analogs to build a comprehensive structure-activity relationship model for this promising class of compounds.
References
- 1. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of ethyl {2-[4-(4-iso-propyl-phen-yl)thia-zol-2-yl]phen-yl}carbamate and ethyl {2-[4-(3-nitro-phen-yl)thia-zol-2-yl]phen-yl}carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route to 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 4-(4-isopropyl-phenyl)-thiazol-2-ylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and versatile method for the construction of the thiazole ring system.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a two-step reaction sequence, commencing with the alpha-bromination of a commercially available starting material, 4'-isopropylacetophenone. The resulting α-bromoketone is then condensed with thiourea in a classical Hantzsch reaction to yield the target 2-aminothiazole derivative.
Data Presentation
The following tables summarize the key reagents and expected outcomes for each step of the synthesis.
Table 1: Reagents for the Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Product |
| A | α-Bromination | 4'-Isopropylacetophenone | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-Bromo-1-(4-isopropylphenyl)ethan-1-one |
| B | Hantzsch Thiazole Synthesis | 2-Bromo-1-(4-isopropylphenyl)ethan-1-one | Thiourea, Ethanol (95%) | This compound |
Table 2: Expected Yields and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield | Melting Point (°C) |
| 2-Bromo-1-(4-isopropylphenyl)ethan-1-one | C₁₁H₁₃BrO | 241.12 | Not specified | High | Not specified |
| This compound | C₁₂H₁₄N₂S | 218.32 | Solid | ~51%[1] | Not specified |
Experimental Protocols
Part A: Synthesis of 2-Bromo-1-(4-isopropylphenyl)ethan-1-one
This protocol describes the alpha-bromination of 4'-isopropylacetophenone using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator. This method is often preferred over using liquid bromine for its ease of handling and selectivity.
Materials:
-
4'-Isopropylacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide
-
Chlorobenzene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4'-isopropylacetophenone (1.0 eq.) in chlorobenzene.
-
To the solution, add N-bromosuccinimide (1.1 eq.).
-
Add a catalytic amount of benzoyl peroxide (0.05 eq.) to the mixture portion-wise.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
If a solid (succinimide) precipitates, cool the mixture to 0 °C for 1 hour and remove the solid by filtration.
-
The filtrate containing the product can be used directly in the next step or purified further by extraction and chromatography if necessary.
Part B: Synthesis of this compound (Hantzsch Thiazole Synthesis)
This protocol is adapted from a procedure for the synthesis of a similar 4-(4-isopropylphenyl)thiazole derivative and employs a classical Hantzsch condensation.[1]
Materials:
-
2-Bromo-1-(4-isopropylphenyl)ethan-1-one (from Part A)
-
Thiourea
-
95% Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 2-bromo-1-(4-isopropylphenyl)ethan-1-one (1.0 eq.) in 95% ethanol.
-
Add thiourea (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.[1] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Basify the solution with a saturated sodium bicarbonate solution, which should induce the precipitation of the product.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the isolated solid with deionized water and dry it in vacuo.[1]
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Expected Results and Characterization
¹H NMR Spectroscopy: A ¹H NMR spectrum of 2-Amino-4-(4-isopropylphenyl)-thiazole is available for reference.[2] Expected signals would include those for the isopropyl group (a doublet and a septet), aromatic protons, a singlet for the thiazole proton, and a broad singlet for the amino group protons.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthetic route to this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Hantzsch Synthesis of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a reliable and versatile method for the preparation of the thiazole ring system. This application note focuses on the synthesis of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] The protocol involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[3] This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Data Presentation
The following table summarizes various reaction conditions for the Hantzsch synthesis of 2-aminothiazoles, offering a comparative overview of different substrates and their corresponding yields.
| α-Halocarbonyl Compound | Thioamide/Thiourea | Solvent | Reaction Conditions | Yield (%) | Reference |
| Chloroacetaldehyde (50% aq. solution) | Thiourea | Water | 80-90°C, 2 hours | Not specified, but product precipitates | [4] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 minutes | High yielding | [3] |
| Substituted 2-Bromoacetophenones | Thiourea/Selenourea | Solvent-free | Not specified | Good yields | [5] |
| Aromatic Methyl Ketones (in situ bromination with CuBr₂) | Thiourea/N-substituted thioureas | Not specified | Not specified | Good to excellent (78-90%) | [6] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehyde | Ethanol/Water (1:1) | 65°C (Conventional) | 79-85 | [7] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehyde | Ethanol/Water (1:1) | Room Temp (Ultrasonic) | 82-90 | [7] |
Experimental Protocols
Two detailed protocols for the synthesis of 2-aminothiazoles via the Hantzsch reaction are provided below.
Protocol 1: Synthesis of 2-Aminothiazole from Chloroacetaldehyde and Thiourea [4]
This procedure outlines the synthesis of the parent 2-aminothiazole.
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethanol
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filtration flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of water with gentle warming and stirring.
-
Once the thiourea has completely dissolved, cool the solution to room temperature.
-
Slowly add 15.7 g (0.1 mol) of a 50% aqueous solution of chloroacetaldehyde dropwise over a period of 15 minutes. An exothermic reaction will be observed.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 2 hours.
-
Following the heating period, cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. The 2-aminothiazole product will precipitate as a tan solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two 20 mL portions of cold water.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-aminothiazole as off-white crystals.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone and Thiourea [3]
This protocol describes the synthesis of a substituted 2-aminothiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
-
20 mL Scintillation vial
-
Stir bar
-
Hot plate
-
100 mL Beaker
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the collected solid with water.[3]
-
Spread the solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Reaction Workflow and Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction initiates with a nucleophilic attack of the sulfur atom of the thiourea on the α-halocarbonyl compound in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step involves dehydration to form the aromatic thiazole ring.[3]
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
References
Application Notes and Protocols for High-Throughput Screening of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine and its Analogs as Kinase Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become a major class of therapeutic targets for drug discovery. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][2][3][4] This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify and characterize inhibitors of a hypothetical protein kinase, designated "Kinase X," centered around the lead compound 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine.
The primary assay described is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method well-suited for HTS.[5][6] This technology measures the inhibition of substrate phosphorylation by detecting the proximity of a europium-labeled antibody (donor) that specifically recognizes the phosphorylated substrate and a fluorescently labeled substrate (acceptor).
Data Presentation
The following tables summarize representative quantitative data from a hypothetical HTS campaign to evaluate the inhibitory activity of this compound and a selection of its analogs against Kinase X.
Table 1: Primary HTS Campaign Summary for Kinase X Inhibition
| Parameter | Value | Description |
| Compound Library Size | 10,000 | Number of diverse compounds screened. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition at 10 µM. |
| Z'-Factor | 0.78 | A measure of assay quality and robustness.[7][8][9][10] |
| Signal to Background | 12.5 | Ratio of the mean signal of the negative control to the positive control. |
Table 2: Dose-Response Analysis of Lead Compounds Against Kinase X
| Compound ID | Compound Name | IC50 (nM) | Hill Slope |
| HTS-001 | This compound | 75 | 1.1 |
| HTS-002 | Analog 2 | 250 | 1.0 |
| HTS-003 | Analog 3 | 12 | 1.2 |
| HTS-004 | Analog 4 | >10,000 | N/A |
| Control | Staurosporine | 5 | 0.9 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]
Signaling Pathway and Assay Principle
The following diagram illustrates a generic kinase signaling pathway and the principle of the TR-FRET assay used to screen for inhibitors of Kinase X.
Caption: Kinase X pathway and TR-FRET assay mechanism.
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for screening a large compound library at a single concentration to identify initial "hits".
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase X: Recombinant human Kinase X, diluted in Assay Buffer.
-
Substrate: Biotinylated peptide substrate for Kinase X, diluted in Assay Buffer.
-
ATP: Adenosine 5'-triphosphate, diluted in Assay Buffer.
-
Test Compounds: 10 mM stock in 100% DMSO.
-
Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor), 1 mM stock in 100% DMSO.
-
Negative Control: 100% DMSO.
-
Detection Reagents: TR-FRET donor (e.g., Europium-labeled anti-phospho-substrate antibody) and acceptor (e.g., Streptavidin-conjugated fluorophore), diluted in Detection Buffer.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
Workflow Diagram:
Caption: Automated HTS workflow for Kinase X inhibitors.
Procedure:
-
Using an acoustic dispenser, transfer 50 nL of test compounds, positive control, or negative control to the wells of a 384-well assay plate to achieve a final concentration of 10 µM.
-
Add 5 µL of Kinase X solution to all wells using a robotic liquid handler.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mixture.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
Dose-Response (IC50) Determination Protocol
This protocol is used for "hit" compounds identified in the primary screen to determine their potency.
Procedure:
-
Prepare a 10-point, 3-fold serial dilution series of the "hit" compound in 100% DMSO, starting from a 10 mM stock.
-
Dispense 50 nL of each concentration of the serially diluted compound into a 384-well plate in quadruplicate.
-
Follow steps 2-8 of the Primary HTS Protocol.
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Analysis
1. Percent Inhibition Calculation:
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
2. Z'-Factor Calculation:
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[7][8][9][10]
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
SD: Standard Deviation
-
Mean: Average signal
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][12]
Conclusion
The protocols and data presented herein provide a comprehensive framework for the high-throughput screening of this compound and its analogs as potential inhibitors of Kinase X. The TR-FRET assay format offers a robust, sensitive, and scalable platform for the discovery of novel kinase inhibitors, facilitating the identification of promising lead compounds for further drug development efforts.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poly-dtech.com [poly-dtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. assay.dev [assay.dev]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. support.collaborativedrug.com [support.collaborativedrug.com]
Application Notes: Utilizing 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine in Fragment-Based Drug Discovery for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug discovery.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[1][2] The 2-aminothiazole moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5][6] Its derivatives have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[7][8][9] However, the 2-aminothiazole scaffold has also been identified as a potential "frequent hitter" and "toxicophore," necessitating careful validation of its screening hits.[3][4][10]
This document provides a hypothetical application note on the use of the fragment 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine in an FBDD campaign targeting a generic protein kinase. While specific experimental data for this fragment is not publicly available, these notes are intended to serve as a practical guide for researchers, outlining a plausible workflow, experimental protocols, and data interpretation.
Physicochemical Properties of the Fragment
A successful fragment should adhere to the "Rule of Three," which provides guidelines for desirable physicochemical properties.[2]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 218.32 g/mol [11][12] | < 300 Da |
| cLogP (predicted) | ~3.5 | < 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Note: The cLogP value is an estimation and may vary. While slightly above the guideline, it does not preclude its use as a starting fragment.
Hypothetical FBDD Workflow for Kinase Targeting
The following diagram illustrates a typical FBDD workflow for identifying and validating kinase inhibitors, starting with the fragment this compound.
Representative Signaling Pathway: MAPK/ERK Pathway
Many kinase inhibitors target components of key signaling pathways implicated in cancer, such as the MAPK/ERK pathway. The diagram below illustrates a simplified version of this pathway, indicating where a hypothetical inhibitor derived from our fragment might act.
Experimental Protocols
Detailed methodologies for key experiments in the FBDD workflow are provided below.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting fragment binding in real-time.[13][14]
Objective: To identify fragments that bind to the target kinase.
Materials:
-
Biacore™ system (or equivalent SPR instrument).[15]
-
Sensor Chip CM5.[15]
-
Target kinase (e.g., >95% purity).
-
Fragment library, including this compound, dissolved in 100% DMSO.
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO, pH 7.4.
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl).
Protocol:
-
Surface Preparation: Equilibrate the Sensor Chip CM5 with running buffer.
-
Immobilization:
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target kinase (20-50 µg/mL in immobilization buffer) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the kinase to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions at a concentration of 200 µM in running buffer (final DMSO concentration of 1%).
-
Inject fragments over the kinase and reference surfaces for a contact time of 30 seconds, followed by a dissociation time of 60 seconds.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Identify hits based on a response signal significantly above the baseline noise.
-
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing thermodynamic data and confirming the interaction.[16][17]
Objective: To confirm the binding of hit fragments and determine their binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal Titration Calorimeter.
-
Target kinase (20-50 µM in ITC buffer).
-
Hit fragment (e.g., this compound, 200-500 µM in ITC buffer).
-
ITC Buffer: 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4.
Protocol:
-
Sample Preparation: Dialyze the protein extensively against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup: Set the cell temperature to 25°C and the stirring speed to 750 rpm.
-
Titration:
-
Load the target kinase into the sample cell.
-
Load the fragment solution into the injection syringe.
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Fit the data to a one-site binding model to determine Kd, n, and ΔH.
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides a high-resolution 3D structure of the fragment-protein complex, revealing the binding mode.[18][19]
Objective: To determine the atomic-level interactions between the fragment and the target kinase.
Materials:
-
Purified and concentrated target kinase.
-
Crystallization screens and plates.
-
Hit fragment stock solution (50-100 mM in DMSO).
-
Cryoprotectant solution.
Protocol:
-
Crystallization:
-
Set up crystallization trials for the apo-kinase using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of crystallization conditions (pH, precipitant, salt concentration).
-
Optimize initial hits to obtain diffraction-quality crystals (typically > 50 µm).
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding the fragment stock to the optimized crystallization condition to a final concentration of 1-10 mM.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from a few hours to overnight.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (typically the soaking solution supplemented with 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Build the fragment into the resulting electron density map and refine the complex structure.
-
Hypothetical Data Presentation
The following tables present plausible, though hypothetical, data for this compound in an FBDD campaign against a target kinase.
Table 1: SPR Primary Screening Results
| Fragment ID | Fragment Name | Molecular Weight (Da) | SPR Response (RU) | Hit? |
| F001 | This compound | 218.32 | 45 | Yes |
| F002 | Fragment 2 | 189.21 | 5 | No |
| F003 | Fragment 3 | 254.30 | 62 | Yes |
| F004 | Fragment 4 | 210.25 | 3 | No |
Table 2: ITC Hit Validation Data for F001
| Parameter | Value |
| Binding Affinity (Kd) | 150 µM |
| Stoichiometry (n) | 0.98 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (TΔS) | -1.2 kcal/mol |
Table 3: Ligand Efficiency Metrics for F001
| Metric | Formula | Value |
| Ligand Efficiency (LE) | -1.37 * (pKd / HAC) | 0.30 |
| Binding Efficiency Index (BEI) | pKd / MW (kDa) | 17.5 |
HAC: Heavy Atom Count (15 for F001); pKd = -log(Kd)
Conclusion
The fragment this compound represents a promising starting point for an FBDD campaign against protein kinases. Its physicochemical properties are largely compliant with the "Rule of Three," and the 2-aminothiazole scaffold is a well-established pharmacophore in kinase inhibition. The provided workflow and experimental protocols offer a robust framework for identifying, validating, and characterizing this and other fragments. While the presented data is hypothetical, it illustrates the expected outcomes of such a campaign. Successful hit-to-lead optimization, guided by structural biology, could potentially evolve this fragment into a potent and selective kinase inhibitor. However, researchers should remain mindful of the potential for promiscuous binding and toxicity associated with the 2-aminothiazole scaffold and incorporate appropriate counter-screening and safety assessments during the drug discovery process.[3][4]
References
- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[][3] Upon forming a ternary complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome.[4][5] This event-driven, catalytic mechanism offers a powerful alternative to traditional occupancy-based inhibitors.[5]
The 2-aminothiazole scaffold is a versatile pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer properties.[6][7] This document outlines a representative application of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine as a novel warhead in the development of a PROTAC targeting a hypothetical protein kinase, "Kinase-X," which is implicated in cancer pathogenesis. The following sections provide detailed protocols and data for the design, synthesis, and evaluation of a PROTAC derived from this compound, herein named HYPO-PROTAC-1 .
PROTAC Design and Mechanism of Action
HYPO-PROTAC-1 is designed to induce the degradation of Kinase-X by recruiting the Cereblon (CRBN) E3 ligase.[8] Its modular design consists of:
-
Warhead: this compound, for binding to Kinase-X.
-
E3 Ligase Ligand: A pomalidomide derivative to engage the CRBN E3 ligase.[8]
-
Linker: A flexible polyethylene glycol (PEG) chain to connect the two ligands and facilitate optimal ternary complex formation.[9][10]
The mechanism of action for HYPO-PROTAC-1 is depicted below.
Caption: Mechanism of HYPO-PROTAC-1 mediated degradation of Kinase-X.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its binding affinities, degradation potency (DC50), and maximal degradation (Dmax). The following tables summarize the hypothetical characterization data for HYPO-PROTAC-1.
| Table 1: Binding Affinity of Warhead | |
| Compound | Kinase-X IC50 (nM) |
| This compound | 150 |
| HYPO-PROTAC-1 | 250 |
| Table 2: In Vitro Degradation Profile of HYPO-PROTAC-1 | ||
| Cell Line | DC50 (nM) | Dmax (%) |
| Human Cancer Cell Line (e.g., HeLa) | 75 | >90% |
| Table 3: Cellular Viability Post-Treatment | |
| Compound | GI50 (nM) in HeLa Cells (72h) |
| HYPO-PROTAC-1 | 120 |
| Warhead alone | >10,000 |
Experimental Protocols
Protocol 1: Synthesis of HYPO-PROTAC-1
This protocol describes a representative synthetic route for coupling the warhead to a pre-functionalized Pomalidomide-PEG linker.
Caption: Synthetic workflow for HYPO-PROTAC-1.
Materials:
-
This compound (Warhead)
-
Pomalidomide-PEG4-Carboxylic Acid (Linker-E3 Ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve Pomalidomide-PEG4-Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield HYPO-PROTAC-1.
-
Confirm the structure and purity by ¹H NMR and HRMS.
Protocol 2: Western Blotting for Kinase-X Degradation
This is the most common method to directly measure the reduction in target protein levels.[11]
Materials:
-
HeLa cells (or other relevant cell line)
-
HYPO-PROTAC-1 (stock solution in DMSO)
-
Pomalidomide (as control)
-
MG132 (proteasome inhibitor)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against Kinase-X
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare serial dilutions of HYPO-PROTAC-1 in complete medium (e.g., 1 nM to 1000 nM).
-
Treat cells with the different concentrations of HYPO-PROTAC-1 for the desired time (e.g., 18-24 hours).
-
Include control wells: DMSO vehicle control, Pomalidomide alone (to control for E3 ligase ligand effects), and co-treatment with HYPO-PROTAC-1 (100 nM) and MG132 (10 µM) to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody for Kinase-X and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the Kinase-X signal to the loading control signal. Calculate the percentage of remaining protein relative to the DMSO vehicle control.
Protocol 3: Cell Viability Assay (MTT)
This assay determines the effect of HYPO-PROTAC-1 and the subsequent degradation of Kinase-X on cell proliferation.
Materials:
-
HeLa cells
-
HYPO-PROTAC-1
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to attach overnight.
-
Treatment: Add serial dilutions of HYPO-PROTAC-1 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Experimental Evaluation Workflow
A systematic workflow is essential to characterize the activity and efficacy of a novel PROTAC.
Caption: General workflow for evaluating a PROTAC candidate.[11]
References
- 1. benchchem.com [benchchem.com]
- 3. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays with Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[1][2][3] Their therapeutic effects are often attributed to the modulation of key inflammatory pathways, including the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and interference with signaling cascades such as NF-κB and MAPKs.[1][4][5] This document provides detailed protocols for cell-based assays to screen and characterize the anti-inflammatory properties of novel thiazole derivatives.
Key Inflammatory Signaling Pathways
The anti-inflammatory activity of thiazole derivatives can be assessed by examining their effects on crucial signaling pathways that regulate the expression of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[6][7][8][9]
Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), signaling cascades are initiated, leading to the activation of transcription factors such as NF-κB.[10][11][12] This, in turn, upregulates the expression of pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[10] The MAPK pathways, including ERK, JNK, and p38, also play a significant role in regulating inflammatory responses.[7][13]
Experimental Workflow
A typical workflow for evaluating the anti-inflammatory effects of thiazole derivatives involves stimulating a macrophage cell line with LPS to induce an inflammatory response. The test compounds are then added to assess their ability to mitigate this response by measuring key inflammatory markers.
Data Presentation
The following tables present hypothetical data for two thiazole derivatives, Compound A and Compound B, compared to a known anti-inflammatory drug, Dexamethasone.
Table 1: Effect of Thiazole Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (Unstimulated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0% |
| LPS + Compound A | 10 | 15.1 ± 1.5 | 40.6% |
| 25 | 8.9 ± 0.9 | 65.0% | |
| 50 | 4.3 ± 0.5 | 83.1% | |
| LPS + Compound B | 10 | 18.2 ± 1.8 | 28.3% |
| 25 | 12.5 ± 1.3 | 50.8% | |
| 50 | 7.8 ± 0.8 | 69.3% | |
| LPS + Dexamethasone | 10 | 5.6 ± 0.6 | 77.9% |
Table 2: Effect of Thiazole Derivatives on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | - | 50.2 ± 5.1 | 35.7 ± 4.2 |
| LPS (1 µg/mL) | - | 2850.6 ± 210.3 | 3540.1 ± 301.5 |
| LPS + Compound A | 25 | 1345.8 ± 112.9 | 1678.3 ± 154.2 |
| LPS + Compound B | 25 | 1987.4 ± 187.6 | 2456.9 ± 213.8 |
| LPS + Dexamethasone | 10 | 789.3 ± 65.4 | 987.2 ± 89.1 |
Table 3: Effect of Thiazole Derivatives on COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Relative COX-2 Expression (Fold Change) |
| Control (Unstimulated) | - | 1.0 |
| LPS (1 µg/mL) | - | 15.2 ± 1.3 |
| LPS + Compound A | 25 | 6.8 ± 0.7 |
| LPS + Compound B | 25 | 9.5 ± 1.1 |
| LPS + Dexamethasone | 10 | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Treatment:
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[14][18][19]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: Prepare a standard curve using sodium nitrite (0-100 µM).
-
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[18][20][21]
-
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.[17][22][23]
-
Materials: Commercially available ELISA kits for murine TNF-α and IL-6.
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody.[24]
-
A detection antibody, followed by an enzyme-conjugated secondary antibody, is added.
-
A substrate is then added, which results in a color change proportional to the amount of cytokine present.[22]
-
The reaction is stopped, and the absorbance is measured at the recommended wavelength (typically 450 nm).
-
-
Calculation: Calculate the cytokine concentrations based on the standard curve generated from recombinant cytokine standards provided in the kit.
Protocol 4: COX-2 Expression Analysis (Western Blot)
Western blotting can be used to determine the effect of thiazole derivatives on the protein expression levels of COX-2 in cell lysates.
-
Cell Lysis:
-
After collecting the supernatant, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
-
Analysis: Quantify the band intensities using densitometry software to determine the relative expression of COX-2.
Conclusion
The protocols outlined in this document provide a robust framework for the initial screening and characterization of the anti-inflammatory properties of novel thiazole derivatives. By evaluating their effects on key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, as well as their impact on crucial signaling pathways, researchers can effectively identify promising lead compounds for further development in the treatment of inflammatory diseases.
References
- 1. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Protocol Griess Test [protocols.io]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
Application Notes and Protocols for the Synthesis of SYK Inhibitors from 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Its involvement in mediating immune responses has made it a promising therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[2][3] This document provides detailed protocols for the synthesis of a series of potent SYK inhibitors based on a 2-aminothiazole scaffold, starting from the readily available precursor, 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine. The synthetic strategy focuses on the well-established nucleophilic aromatic substitution (SNAr) reaction to couple the starting aminothiazole with a substituted pyrimidine core, a common motif in potent kinase inhibitors.[4][5]
SYK Signaling Pathway
SYK is essential for signaling downstream of receptors that utilize Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR).[5][6] Upon antigen binding to the BCR, Src family kinases phosphorylate the ITAMs of the receptor's signaling subunits (Ig-α/Ig-β), creating docking sites for the tandem SH2 domains of SYK.[7] This recruitment leads to SYK activation, which in turn phosphorylates downstream adaptor proteins and enzymes, initiating cascades that result in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and antibody production. Inhibiting SYK effectively dampens this overactive immune response.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traceless solid-phase synthesis of 2-aminothiazoles: receptor tyrosine kinase inhibitors with dual selectivity for Tie-2 and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Anticancer Activity Screening of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. The thiazole ring acts as a versatile scaffold, allowing for substitutions that can modulate biological activity. This document provides detailed protocols for the anticancer activity screening of a specific series of these compounds: 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine derivatives. The methodologies outlined herein are designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a comprehensive framework for the initial evaluation of these potential therapeutic agents. While specific quantitative data for this compound derivatives is not extensively available in the public domain, this document presents representative data from structurally related thiazole compounds to serve as a practical guide for data presentation and interpretation.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted thiazole derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential potency of this class of compounds and to provide a reference for the expected range of activity.
Table 1: In Vitro Cytotoxic Activity (IC50) of Representative Thiazole Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4c | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | Liver Carcinoma | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4b | MCF-7 | Breast Adenocarcinoma | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | Liver Carcinoma | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | Liver Carcinoma | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | |
| Compound p2 | MCF-7 | Breast Adenocarcinoma | 10.5 | 5-Fluorouracil | 5.2 |
Note: The compounds listed above are structurally related to this compound and are presented as examples. Compound 4c is 2-(2-(4-hydroxybenzylidene)hydrazinyl)-5-(4-hydroxy-3-methoxybenzylidene)thiazol-4(5H)-one, Compound 4b has a bromide substitution, and Compound 5 has an acetyloxy group.[1] Compound p2 is a 4-(4-bromophenyl)-thiazol-2-amine derivative.[2]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are fundamental for the initial screening and characterization of the anticancer properties of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Seed cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to be approximately 60-70% confluent at the time of treatment.
-
Treat the cells with the desired concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Collect both the culture medium (containing detached cells) and adherent cells (after trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial anticancer screening of novel this compound derivatives.
Caption: A typical workflow for anticancer screening.
Postulated Signaling Pathway
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One of the commonly implicated pathways is the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Testing of Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of novel thiazole compounds. The protocols detailed below are based on established methodologies and are designed to ensure accuracy and reproducibility in evaluating the efficacy of new chemical entities.
Introduction to Thiazole Compounds in Antimicrobial Research
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core structure in numerous natural and synthetic compounds with a wide range of biological activities.[1] Thiazole derivatives have garnered significant interest in medicinal chemistry due to their potential as antibacterial and antifungal agents.[2][3] The emergence of antimicrobial resistance necessitates the development of new drugs, and thiazole-based compounds represent a promising area of research.[1][4] The mechanism of action for thiazole antimicrobials can vary, but some have been shown to inhibit essential bacterial enzymes like DNA gyrase or disrupt the integrity of the cell membrane.[1][2][4]
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of novel thiazole compounds. The following tables provide a standardized format for presenting quantitative data from antimicrobial susceptibility tests.
Table 1: Zone of Inhibition Diameters for a Novel Thiazole Compound
| Test Microorganism | Gram Stain | Thiazole Compound Conc. (µ g/disk ) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Novel Compound | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | Gram-positive | 30 | Gentamicin (10 µg) | Enter data here | Enter data here |
| Escherichia coli | Gram-negative | 30 | Ciprofloxacin (5 µg) | Enter data here | Enter data here |
| Pseudomonas aeruginosa | Gram-negative | 30 | Meropenem (10 µg) | Enter data here | Enter data here |
| Candida albicans | N/A (Fungus) | 30 | Fluconazole (25 µg) | Enter data here | Enter data here |
Table 2: Minimum Inhibitory Concentration (MIC) of a Novel Thiazole Compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | Enter data here | Enter data here |
| Escherichia coli | Gram-negative | Enter data here | Enter data here |
| Pseudomonas aeruginosa | Gram-negative | Enter data here | Enter data here |
| Candida albicans | N/A (Fungus) | Enter data here | Enter data here |
Table 3: Minimum Bactericidal Concentration (MBC) of a Novel Thiazole Compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus | Gram-positive | Enter data here | Enter data here | Calculate | Determine |
| Escherichia coli | Gram-negative | Enter data here | Enter data here | Calculate | Determine |
| Pseudomonas aeruginosa | Gram-negative | Enter data here | Enter data here | Calculate | Determine |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5]
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial strain to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[6][7][8][9]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Test microorganism cultures (adjusted to 0.5 McFarland turbidity standard)
-
Sterile filter paper disks
-
Novel thiazole compound solution of known concentration
-
Positive control antibiotic disks
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[6]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[7][10] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[6][7]
-
Disk Application: Using sterile forceps, place paper disks impregnated with the novel thiazole compound and the positive control antibiotic onto the inoculated agar surface.[7][10] Ensure the disks are placed at least 24 mm apart.[10]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[7][10]
-
Result Interpretation: Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters.[6]
Minimum Inhibitory Concentration (MIC) Test - Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] The broth microdilution method is a widely used technique for determining the MIC.[14][15]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other suitable broth
-
Test microorganism cultures (adjusted to ~5 x 10^5 CFU/mL)
-
Novel thiazole compound stock solution
-
Positive control antibiotic solution
-
Multichannel pipette
-
Plate reader (optional)
-
Incubator (35 ± 2°C)
Protocol:
-
Serial Dilution: Prepare serial two-fold dilutions of the novel thiazole compound and positive control in MHB directly in the wells of a 96-well plate.[15]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11][16]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[11][16]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]
Minimum Bactericidal Concentration (MBC) Test
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[5][16][17] This test is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC test
-
Drug-free agar plates (e.g., MHA)
-
Micropipette and sterile tips
-
Cell spreader
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[16]
-
Plating: Spread the aliquot evenly onto a drug-free agar plate.[16]
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17]
Hypothetical Signaling Pathway Inhibition by a Novel Thiazole Compound
Some thiazole derivatives have been found to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] Inhibition of these enzymes leads to a disruption of DNA synthesis and ultimately, bacterial cell death. The following diagram illustrates this proposed mechanism of action.
References
- 1. jchemrev.com [jchemrev.com]
- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. benchchem.com [benchchem.com]
- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 17. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: Chemical Derivatization of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The compound 4-(4-isopropyl-phenyl)-thiazol-2-ylamine serves as a valuable starting point for the development of novel therapeutic agents through systematic chemical derivatization and subsequent structure-activity relationship (SAR) studies.
SAR studies are fundamental to drug discovery, enabling the optimization of lead compounds by identifying key molecular features responsible for biological activity and selectivity.[2] This document provides detailed protocols for the chemical modification of this compound at its reactive 2-amino group, outlines methods for biological evaluation, and presents a framework for organizing SAR data.
Derivatization Strategies and Experimental Protocols
The primary site for derivatization on the this compound core is the exocyclic 2-amino group. This group can readily undergo reactions such as acylation, sulfonylation, and urea formation, allowing for the introduction of a diverse range of substituents to probe the chemical space around the scaffold.
N-Acylation with Acyl Chlorides
N-acylation is a fundamental method for modifying the 2-amino group, introducing an amide linkage that can participate in hydrogen bonding and alter the electronic properties of the molecule. This protocol is adapted from standard procedures for the acylation of 2-aminothiazole derivatives.[1]
Protocol:
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 mmol, 1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or pyridine (10 mL).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 mmol, 1.2 eq.) or pyridine (used as solvent), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 mmol, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylated derivative.
N-Sulfonylation with Sulfonyl Chlorides
Introducing a sulfonamide group can significantly impact a compound's polarity, solubility, and ability to act as a hydrogen bond donor/acceptor. This protocol provides a general method for the N-sulfonylation of the title compound.[1]
Protocol:
-
Setup: Dissolve this compound (1.0 mmol, 1.0 eq.) and sodium acetate (2.0 mmol, 2.0 eq.) in a mixture of water and a suitable organic co-solvent if needed.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 mmol, 1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours. Monitor the reaction by TLC.[1]
-
Work-up: Cool the mixture to room temperature. Collect the precipitated solid by filtration. If no solid forms, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extract with water. Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-sulfonylated product.
C5-Arylation via Suzuki-Miyaura Cross-Coupling (Requires 5-Bromo Precursor)
To explore SAR at other positions, the thiazole ring itself must be functionalized. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, typically by coupling a halo-thiazole with a boronic acid.[3][4] This protocol assumes the availability of the 5-bromo-4-(4-isopropyl-phenyl)-thiazol-2-ylamine precursor.
Protocol:
-
Precursor Synthesis: The starting material must first be brominated at the C5 position. This can often be achieved using reagents like N-Bromosuccinimide (NBS).
-
Reaction Setup: To a Schlenk flask or microwave vial, add 5-bromo-4-(4-isopropyl-phenyl)-thiazol-2-ylamine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[3][5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/water.[3][5]
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for 2-24 hours.[3] The reaction can be monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated derivative.[4]
Data Presentation for SAR Studies
Clear and concise presentation of SAR data is crucial for analysis. Quantitative data should be organized into tables to facilitate comparison between derivatives.
Table 1: SAR Data for N-Acylated Derivatives of this compound
| Compound ID | R-Group (at N-2) | Structure | Target Kinase IC₅₀ (µM) |
|---|---|---|---|
| SC-01 | -H (Starting Material) | > 50 | |
| SC-02 | -C(O)CH₃ | 25.3 | |
| SC-03 | -C(O)Ph | 10.1 | |
| SC-04 | -C(O)-(4-Cl-Ph) | 1.5 |
| SC-05 | -C(O)-(4-OCH₃-Ph) | | 8.7 |
Table 2: SAR Data for N-Sulfonylated Derivatives of this compound
| Compound ID | R-Group (at N-2) | Structure | Target Kinase IC₅₀ (µM) |
|---|---|---|---|
| SC-01 | -H (Starting Material) | > 50 | |
| SC-06 | -SO₂Ph | 5.2 | |
| SC-07 | -SO₂(4-CH₃-Ph) | 3.8 |
| SC-08 | -SO₂(4-NO₂-Ph) | | 9.4 |
Biological Evaluation: Kinase Inhibition Assay Protocol
Many 2-aminothiazole derivatives function as kinase inhibitors.[6] Biochemical assays are essential for determining the potency (e.g., IC₅₀) of synthesized compounds against specific kinase targets.[7]
General Protocol for a TR-FRET Biochemical Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solutions at desired concentrations.
-
Compound Dilution: Create a serial dilution of the synthesized derivatives (e.g., in DMSO) to test a range of concentrations.
-
Kinase Reaction: In a suitable microplate, add the kinase, the test compound, and the substrate. Allow a brief pre-incubation period.
-
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (e.g., a europium-labeled antibody specific for the phosphorylated substrate and an acceptor fluorophore).
-
Measurement: After another incubation period, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for derivatization and the logical progression of an SAR study.
Caption: General experimental workflow for synthesis and SAR evaluation.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Example Signaling Pathway
Derivatives of this scaffold may target protein kinases, which are crucial regulators of cellular signaling.
Caption: Inhibition of a generic kinase signaling pathway by a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for the Quantification of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
Introduction
4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages, including synthesis verification, purity assessment, formulation development, and pharmacokinetic studies. Currently, there are no standardized, published analytical methods specifically validated for the quantification of this compound.
This document provides detailed application notes and protocols for the development and validation of suitable analytical methods for this purpose. The proposed methods are based on common analytical techniques well-suited for the structural characteristics of the molecule, which includes an aromatic amine and a thiazole ring system. The primary recommended methods are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Alternative methods such as UV-Vis Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed.
All method development and validation should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3][4]
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Application Note
RP-HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of small organic molecules.[5] Given the presence of a chromophore (the aromatic and thiazole rings) in this compound, UV detection is highly suitable. This method is ideal for determining the purity of the bulk drug substance and for quantifying the active pharmaceutical ingredient (API) in formulated products. The method separates the analyte from impurities and excipients based on its polarity, providing both qualitative and quantitative information.
Experimental Protocol: Method Development and Validation
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Reference standard of this compound with known purity.
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), and water.
-
Buffers and additives: Formic acid, acetic acid, ammonium acetate, or phosphate buffers.
2. Chromatographic Conditions Development:
-
Solvent Selection: Prepare stock solutions of the analyte in various solvents (e.g., ACN, MeOH) to determine solubility.
-
Wavelength Selection: Scan a solution of the analyte using the PDA detector from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of water (A) and ACN (B), both with 0.1% formic acid to ensure good peak shape for the amine group.
-
Initial Gradient: 5% B to 95% B over 15 minutes.
-
Adjust the gradient slope and time to achieve a retention time of approximately 3-10 minutes for the analyte, ensuring it is well-resolved from any impurities.
-
Flow Rate: Start with 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 30 °C, to ensure reproducibility.
-
-
Final Conditions Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B in 10 min, hold at 80% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined λmax (e.g., 265 nm)
-
Injection Volume: 10 µL
-
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a suitable solvent (e.g., ACN) in a 10 mL volumetric flask to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample (e.g., drug product powder) and dissolve it in the same solvent as the standard to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
Perform validation according to ICH Q2(R1) guidelines, assessing the parameters outlined in the table below.[1][2][4]
Data Presentation: RP-HPLC-UV Method Validation Parameters
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte and not from impurities or excipients. | Peak purity index > 0.995 (PDA); No interference at analyte RT. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at 3 levels. |
| Precision | The degree of agreement among individual test results. | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantified with accuracy/precision. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% after varying parameters (e.g., pH, flow rate, temp). |
Visualization: RP-HPLC-UV Workflow
Caption: Workflow for quantification by RP-HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is the gold standard for quantifying low concentrations of drugs and metabolites in complex biological matrices such as plasma, urine, or tissue homogenates.[6][7][8] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurements even in the presence of significant endogenous interference. This method is essential for pharmacokinetic, toxicokinetic, and metabolism studies.
Experimental Protocol: Method Development and Validation
1. Instrumentation and Materials:
-
LC-MS/MS system: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Analytical column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
Sample preparation supplies: Protein precipitation plates/tubes, solid-phase extraction (SPE) cartridges, centrifuges, evaporators.
2. Method Development:
-
Mass Spectrometry Tuning:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature).
-
Determine the precursor ion (typically [M+H]⁺ for an amine) in Q1.
-
Perform a product ion scan to identify the most abundant and stable fragment ions in Q3.
-
Select at least two MRM transitions (a quantifier and a qualifier) and optimize collision energy for each.
-
-
Liquid Chromatography:
-
Develop a rapid gradient using UPLC to ensure a short run time (< 5 minutes). The goal is to achieve sufficient retention to separate the analyte from the solvent front and any early-eluting matrix components.
-
Mobile phases are typically water and ACN/MeOH with 0.1% formic acid to promote ionization in positive ESI mode.
-
-
Sample Preparation:
-
Protein Precipitation (PPT): A simple and fast method. Add 3-4 volumes of cold ACN (containing the IS) to the plasma sample, vortex, centrifuge, and inject the supernatant.
-
Solid-Phase Extraction (SPE): Provides a cleaner extract. Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange), load the sample, wash away interferences, and elute the analyte with a suitable solvent. Evaporate the eluent and reconstitute in the mobile phase.
-
3. Preparation of Solutions:
-
Stock Solutions: Prepare separate stock solutions of the analyte and the IS in an organic solvent (e.g., 1 mg/mL in DMSO or MeOH).
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the analyte stock solution into a blank biological matrix (e.g., human plasma) to prepare calibration standards and QC samples at low, medium, and high concentrations.
4. Bioanalytical Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA), assessing the parameters in the table below.
Data Presentation: LC-MS/MS Method Validation Parameters
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components or metabolites. | Response in blank samples < 20% of LLOQ response. |
| Linearity & Range | To define the range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal. |
| Accuracy & Precision | To determine intra- and inter-day accuracy and precision. | Mean accuracy within ±15% (±20% at LLOQ); Precision (CV) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve. | Analyte response is ≥ 5x blank; Accuracy within ±20%; Precision (CV) ≤ 20%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | CV of matrix factor across different lots should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each level should be within ±15% of nominal concentration. |
Visualization: LC-MS/MS Bioanalytical Workflow
Caption: Workflow for bioanalysis by LC-MS/MS.
Method 3: UV-Vis Spectrophotometry
Application Note
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[9][10] This technique is best suited for the analysis of pure substance or simple formulations where excipients do not interfere with the absorbance at the analyte's λmax. It is an excellent tool for quick in-process checks, content uniformity, or dissolution testing where high sample throughput is required and high specificity is not.
Experimental Protocol: Method Development
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Reference standard of this compound.
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or ACN).
2. Method Development:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest.
-
Determination of λmax:
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL).
-
Scan the solution from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL).
-
Create a series of at least five standard solutions by diluting the stock solution to cover the desired concentration range.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
3. Quantification of Sample:
-
Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation (y = mx + c) derived from the calibration curve.
Data Presentation: UV-Vis Spectrophotometry Validation Parameters
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To confirm that excipients or impurities do not absorb at the analytical wavelength. | Overlay spectra of analyte, placebo, and sample. No interference at λmax. |
| Linearity | To demonstrate a proportional relationship between concentration and absorbance. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval over which the method is suitable. | As defined by linearity, accuracy, and precision studies. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery. |
| Precision | The repeatability of measurements. | RSD ≤ 2.0% for replicate measurements. |
Visualization: UV-Vis Spectrophotometry Workflow
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Method 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. For a molecule like this compound, which contains a primary amine, direct analysis by GC may be challenging due to potential peak tailing and adsorption on the column. However, GC-MS can be a viable option after a derivatization step to block the active amine group, thereby increasing volatility and improving chromatographic performance.[11] This method can offer high sensitivity and selectivity.
Experimental Protocol: Method Development
1. Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or HP-5ms).
-
Derivatizing agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an acylating agent like trifluoroacetic anhydride).
-
Solvents, reference standard, and necessary lab equipment.
2. Method Development:
-
Derivatization:
-
Optimize the derivatization reaction by testing different reagents, reaction times, temperatures, and solvent catalysts to achieve a complete and reproducible reaction.
-
Example: React the analyte with BSTFA in pyridine at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Optimize the injector temperature, carrier gas flow rate (Helium), and oven temperature program to achieve good separation and peak shape of the derivatized analyte.
-
-
MS Conditions:
-
Operate in Electron Ionization (EI) mode.
-
Acquire data in full scan mode to identify the molecular ion and characteristic fragments of the derivative.
-
For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring 1-3 characteristic ions.
-
Data Presentation: GC-MS Method Validation Parameters
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure no interfering peaks from the matrix or derivatizing agent. | No co-eluting peaks at the retention time of the target ions. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of the test results to the true value. | 95.0% - 105.0% recovery. |
| Precision | The degree of agreement among individual test results. | RSD ≤ 5.0%. |
| LOD/LOQ | The lowest detectable and quantifiable amounts. | S/N of 3:1 for LOD and 10:1 for LOQ. |
Visualization: GC-MS (with Derivatization) Workflow
Caption: Workflow for quantification by GC-MS following derivatization.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. nebiolab.com [nebiolab.com]
- 9. longdom.org [longdom.org]
- 10. eu-opensci.org [eu-opensci.org]
- 11. mdpi.com [mdpi.com]
Application Note: In Vitro Kinase Assay Protocol for 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine using the p38α MAPK Model System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are crucial in cellular responses to inflammatory cytokines and environmental stresses.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in various diseases, including inflammatory conditions and cancer, making it a significant target for therapeutic drug development.[1][4] In vitro kinase assays are fundamental tools for identifying and characterizing potential kinase inhibitors. These assays measure the enzymatic activity of a purified kinase and its inhibition by a test compound.
This document provides a detailed protocol for determining the inhibitory activity of the compound 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine against a representative and well-characterized kinase, p38α MAPK (MAPK14) . As the specific kinase targets of this compound are not widely documented, p38α serves as an exemplary model for establishing its potential inhibitory profile. The protocol described here utilizes the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6]
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The hypothetical data below illustrates how results for this compound can be presented alongside a known p38α inhibitor for comparison.
Table 1: Hypothetical Inhibitory Activity against p38α MAPK
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| This compound | p38α | 150 | 100 µM ATP, 60 min incubation |
| SB 203580 (Control) | p38α | 50 | 100 µM ATP, 60 min incubation |
Note: IC50 values are dependent on assay conditions, particularly the ATP concentration relative to its Km.[1]
Experimental Protocols
This section details the methodology for performing the in vitro kinase assay using the ADP-Glo™ system.
Required Materials
-
Enzyme: Recombinant active p38α kinase (human, N-terminal GST tag).[7]
-
Substrate: p38 Peptide Substrate (e.g., ATF2-based peptide).[7][8]
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Control Inhibitor: SB 203580, dissolved in 100% DMSO.[1]
-
Reagents:
-
Labware:
-
White, opaque, flat-bottom 384-well assay plates.
-
Standard laboratory pipettes and multichannel pipettes.
-
Plate-reading luminometer.
-
Reagent Preparation
-
Kinase Buffer: Prepare the 1X Kinase Assay Buffer as specified above. Keep on ice.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in water. For the assay, create a working solution of 200 µM ATP in 1X Kinase Buffer. This will result in a final concentration of 100 µM in the reaction.
-
Compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series of the test compound and control inhibitor in DMSO. Then, dilute these further in 1X Kinase Buffer to create 2X final concentrations. Ensure the final DMSO concentration in all wells remains constant and low (e.g., ≤1%) to avoid affecting enzyme activity.[1]
-
-
Enzyme Preparation: Thaw the recombinant p38α kinase on ice. Dilute the enzyme to a 2X working concentration (e.g., 10 ng/µL) in 1X Kinase Buffer. The optimal concentration should be determined empirically.[1]
-
Substrate/ATP Mix: Prepare a 2X solution containing the p38 peptide substrate and 200 µM ATP in 1X Kinase Buffer.[1]
Assay Procedure (384-well plate format)
The ADP-Glo™ assay is performed in a two-step process after the initial kinase reaction.[6][10]
Part A: Kinase Reaction
-
Compound Plating: Add 2.5 µL of the diluted test compound, control inhibitor, or vehicle (DMSO in Kinase Buffer) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the 2X p38α kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[9]
Part B: ADP Detection
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[10]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[9]
-
Convert ADP to ATP & Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and uses the new ATP to generate a luminescent signal via a luciferase/luciferin reaction.[5][6]
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is stable for an extended period.[10]
Data Analysis
-
Controls:
-
"No Enzyme" Control (100% Inhibition): Wells containing substrate, ATP, and vehicle, but no p38α enzyme.
-
"Vehicle" Control (0% Inhibition): Wells containing all reaction components (enzyme, substrate, ATP) and the vehicle (e.g., 1% DMSO).
-
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithmic concentrations of the test compound.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified p38 MAPK signaling cascade, showing upstream activators and downstream substrates. The p38α kinase, targeted in this assay, is a central component of this pathway.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. p38 alpha Kinase Enzyme System [promega.jp]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classic method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the target molecule, this corresponds to the reaction between 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.
Q2: My reaction yield is very low. What are the common causes?
Low yields in the Hantzsch synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate solvent can lead to incomplete reactions or degradation of reactants and products.[3][4]
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction. The α-haloketone, in particular, can be unstable and lachrymatory.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting materials.[3]
-
Side Product Formation: The formation of isomeric byproducts or other impurities can consume reactants and complicate purification, leading to a lower isolated yield.[4]
Q3: How can I improve the yield of my synthesis?
Yield can be enhanced by optimizing several parameters:
-
Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. While some reactions proceed at room temperature, heating is often required. A gentle reflux in a suitable solvent like ethanol is common.[5]
-
Stoichiometry: Using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[5]
-
Catalysis: While the classic Hantzsch synthesis can be performed without a catalyst, various catalysts have been shown to improve yields and reaction times.
-
Alternative Methods: Consider modern variations such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, or one-pot procedures that generate the α-haloketone in situ, avoiding the handling of this sensitive reagent.[5]
Q4: What are the typical work-up and purification procedures?
The Hantzsch synthesis typically produces an acidic reaction mixture, with the product often being the hydrobromide salt. The general work-up involves:
-
Cooling the reaction mixture to room temperature.
-
Pouring the mixture into a basic solution (e.g., 5% sodium carbonate or sodium bicarbonate) or ice-cold water to neutralize the acid and precipitate the free amine product.[1][6]
-
Collecting the solid product by vacuum filtration.
-
Washing the filter cake with cold water to remove inorganic salts.[5]
-
Purifying the crude product, typically by recrystallization from a solvent like hot ethanol.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete Reaction: Reaction time is too short or the temperature is too low. 2. Degradation of Reactants: The α-haloketone may have decomposed upon storage. 3. Incorrect Stoichiometry: Insufficient thiourea to react with the α-haloketone. | 1. Monitor reaction progress via TLC. Incrementally increase reaction time or temperature (e.g., reflux in ethanol). Consider microwave-assisted synthesis for faster conversion.[3][5] 2. Use freshly prepared or purified α-haloketone. Consider a one-pot method where the ketone is halogenated in situ. 3. Use a slight excess (1.1-1.5 equivalents) of thiourea.[5] |
| Formation of Multiple Products / Impurities | 1. Isomer Formation: Under certain conditions, formation of the 2-imino tautomer or other isomers can occur.[4] 2. Side Reactions: The highly reactive α-haloketone can undergo self-condensation or other side reactions. | 1. Ensure complete neutralization during work-up. Maintain optimal reaction temperature, as excessive heat can promote side reactions. Purification by recrystallization is often effective at removing isomers. 2. Add the α-haloketone slowly to the reaction mixture. Ensure the purity of starting materials. |
| Product Fails to Precipitate During Work-up | 1. Incomplete Neutralization: The product may still be in its soluble salt form (e.g., hydrobromide). 2. High Solubility in Work-up Solvent: The product may be soluble in the final solvent mixture. | 1. Check the pH of the solution after adding the base. Add more base if necessary until the solution is distinctly alkaline. 2. If the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to recover the product. |
| Difficulty in Purification | 1. Oily Product: The crude product is an oil instead of a solid, making recrystallization difficult. 2. Persistent Impurities: Impurities co-crystallize with the product. | 1. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification. Column chromatography on silica gel is an alternative purification method. 2. Attempt recrystallization from a different solvent system. If impurities persist, column chromatography is recommended. |
Data Presentation: Comparison of Synthesis Methods
While specific yield data for this compound is dispersed, the following table summarizes typical results for the synthesis of analogous 4-aryl-2-aminothiazoles, demonstrating the impact of different methodologies.
| Method | Key Reagents | Solvent | Conditions | Typical Yield | Reference |
| Classical Hantzsch | 2-Bromoacetophenone, Thiourea | Methanol | Reflux, 30-60 min | ~95-99% | [6] |
| One-Pot (Iodine) | Acetophenone, Thiourea, Iodine | Ethanol | Reflux | Moderate to Good | N/A |
| Microwave-Assisted | α-Haloketone, Thiourea | Ethanol | 90-120°C, 10-30 min | High | [5] |
| Solvent-Free | α-Haloketone, Thiourea | None | Grinding, Room Temp | High | N/A |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis
This protocol is adapted from standard procedures for the synthesis of 2-amino-4-phenylthiazole derivatives.[1][5]
Materials:
-
2-Bromo-1-(4-isopropylphenyl)ethanone (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-isopropylphenyl)ethanone in ethanol (approx. 5-10 mL per gram of ketone).
-
Add thiourea to the solution.
-
Heat the reaction mixture to a gentle reflux (approx. 70-80°C) with stirring for 1-2 hours.
-
Monitor the reaction's completion using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate).
-
Once complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution (approx. 4-5 times the volume of the reaction mixture).
-
Stir the resulting mixture. A solid precipitate of the product should form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Dry the product in a desiccator or a vacuum oven at low heat.
-
For further purification, recrystallize the crude product from hot ethanol.
Protocol 2: One-Pot Synthesis using an In Situ Halogenating Agent
This method avoids the isolation of the lachrymatory α-bromo ketone.
Materials:
-
1-(4-Isopropylphenyl)ethanone (1.0 eq.)
-
Thiourea (1.2 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq.)
-
Ethanol
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Dissolve 1-(4-isopropylphenyl)ethanone and N-Bromosuccinimide in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature or gentle heat (e.g., 50°C) for 30-60 minutes to facilitate the formation of the α-bromo ketone.
-
Add thiourea to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into the NaHCO₃ solution to neutralize and precipitate the product.
-
Collect, wash, and dry the product as described in Protocol 1.
-
Recrystallize from hot ethanol if necessary.
Visualizations
Hantzsch Synthesis Workflow
Caption: General laboratory workflow for the Hantzsch synthesis of 2-aminothiazoles.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Purification of Crude 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after recrystallization.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system | The solubility of the compound is too high in the chosen solvent, even at low temperatures. |
| * Solution: Perform small-scale solubility tests with a variety of solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. | |
| Premature crystallization | The compound crystallizes out of solution too quickly, trapping impurities. |
| * Solution: Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. | |
| Incomplete precipitation | Not all of the dissolved product has crystallized out of the solution. |
| * Solution: After cooling, if crystallization is incomplete, try adding a small seed crystal of the pure compound or gently scratching the inside of the flask with a glass rod to induce crystallization. Concentrating the mother liquor and performing a second crystallization may also improve the overall yield. |
Issue 2: Persistent impurities observed by TLC or HPLC after column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase | The chosen eluent system does not provide adequate separation between the desired compound and impurities. |
| * Solution: Optimize the mobile phase by systematically varying the solvent ratio. Thin-layer chromatography (TLC) should be used to test different solvent systems (e.g., gradients of ethyl acetate in hexane or methanol in dichloromethane) to achieve good separation (ΔRf > 0.2) between the product and impurities.[1] | |
| Column overloading | Too much crude material was loaded onto the column, leading to poor separation. |
| * Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). Reduce the sample load for better resolution. | |
| Co-eluting impurities | An impurity has a similar polarity to the target compound, making separation by normal-phase chromatography difficult. |
| * Solution: Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as reverse-phase chromatography. Alternatively, a different purification method like recrystallization may be more effective. | |
| Formation of isomeric impurities | The Hantzsch thiazole synthesis, a common route for this class of compounds, can sometimes yield isomeric impurities like 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2] |
| * Solution: Careful control of the reaction pH during synthesis is crucial. If these impurities are present, optimizing the column chromatography conditions with a well-chosen solvent system may allow for their separation. |
Issue 3: Oily product obtained instead of a solid.
| Potential Cause | Troubleshooting Step |
| Presence of residual solvent | Solvents used in the purification process have not been completely removed. |
| * Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. | |
| Presence of low-melting impurities | Impurities are preventing the product from solidifying. |
| * Solution: Re-purify the material using an alternative method. If column chromatography was used, try recrystallization, and vice-versa. | |
| Compound is inherently an oil or has a low melting point | The pure compound may not be a solid at room temperature. |
| * Solution: Confirm the expected physical state of the compound from literature sources if available. If it is an oil, further purification may still be necessary to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification of this compound?
A1: For 2-amino-4-arylthiazole derivatives, a good starting point for normal-phase column chromatography is a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane.[1] Begin with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The progress of the separation should be monitored by TLC.[3]
Q2: Which solvents are suitable for recrystallizing this compound?
A2: Ethanol is a commonly used solvent for the recrystallization of 2-aminothiazole derivatives.[4][5] Other potential solvents include methanol or mixtures of solvents like ethyl acetate/hexane. The ideal solvent or solvent system should be determined empirically by conducting small-scale solubility tests.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected during column chromatography.[3] Spot a small amount of each fraction onto a TLC plate and elute with the same mobile phase used for the column. Fractions containing the pure compound can be identified by comparing their Rf values to that of a pure standard (if available) and then combined.
Q4: What are the likely impurities in crude this compound synthesized via the Hantzsch reaction?
A4: The Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thiourea.[6] Potential impurities could include unreacted starting materials (4'-isopropyl-2-bromoacetophenone and thiourea), and side products. One notable side product can be the isomeric 3-(4-isopropyl-phenyl)-2-iminothiazoline under certain reaction conditions.[2]
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.[4][5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the column.[1]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the compounds from the column.[1]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Enhancing Aqueous Solubility of Thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting guidance to address the poor aqueous solubility of thiazole compounds, a common challenge in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: Why do many thiazole compounds exhibit poor water solubility?
A1: The low aqueous solubility of many thiazole derivatives is often attributed to their crystalline nature, high molecular weight, and the presence of lipophilic functional groups. The planarity and aromaticity of the thiazole ring can lead to strong intermolecular interactions in the crystal lattice, making it difficult for water molecules to solvate the compound.[1][2]
Q2: What are the primary strategies to improve the aqueous solubility of my thiazole compound?
A2: The main approaches can be broadly categorized into three areas:
-
Formulation Strategies: These involve the use of excipients to improve the dissolution of the compound without chemically altering it. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.[3][4][5]
-
Chemical Modifications: This approach involves altering the chemical structure of the thiazole compound to introduce more hydrophilic functional groups. Key methods include salt formation, cocrystallization, and prodrug synthesis.[6][7][8][9]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[3][5] This includes techniques like micronization and nanosuspension.[5][10][11]
Q3: How much of an improvement in solubility can I expect from these techniques?
A3: The degree of solubility enhancement varies significantly depending on the specific thiazole compound, the chosen strategy, and the experimental conditions. For instance, a phosphate prodrug of a thiirane inhibitor demonstrated a more than 2000-fold increase in water solubility.[7][8] Co-crystals of a 1,2,4-thiadiazole derivative with vanillic acid also showed a significant, though less quantified, improvement in its solubility profile.[12] The table below summarizes some reported quantitative improvements for different techniques.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My thiazole compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution.
-
Question: What is the likely cause of this precipitation?
-
Answer: This common issue, known as "precipitation upon dilution," occurs because your compound is soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the DMSO stock is diluted, the concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate.[13]
-
-
Question: How can I prevent this precipitation during my in-vitro assays?
-
Answer: You can try several approaches:
-
Optimize Co-solvent Concentration: Keep the final DMSO concentration in your assay as low as possible (typically under 0.5%) to minimize its impact while maintaining solubility.[13]
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol.[13]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions to allow for a more gradual change in the solvent environment.[13]
-
Employ a Solubilizing Excipient: Incorporate a solubilizing agent like a surfactant or cyclodextrin into your aqueous buffer.[14]
-
-
Problem 2: The chosen solubility enhancement strategy is interfering with my biological assay.
-
Question: How can I identify if the excipients are the cause of the interference?
-
Answer: Run a control experiment with the excipients alone (without your thiazole compound) at the same concentration used in your assay. This will help determine if the excipient itself has any effect on the biological target or assay components.
-
-
Question: What are some alternative strategies if my current method is not compatible with my assay?
-
Answer:
-
Lower Excipient Concentration: Try to use the minimum concentration of the excipient that still provides the required solubility.
-
Switch Excipients: Different surfactants or types of cyclodextrins have varying properties and potential for interference. For example, if a cationic surfactant is problematic, try a non-ionic one.
-
Consider Pre-formulation: Instead of adding excipients directly to the assay, you could prepare a more stable, soluble form of your compound beforehand, such as a solid dispersion or a prodrug that converts to the active compound under assay conditions.[15][16]
-
-
Data Presentation: Quantitative Solubility Enhancement
The following table summarizes the quantitative improvements in aqueous solubility achieved for various compounds using different enhancement strategies.
| Compound Class | Strategy | Co-former/Carrier | Fold Increase in Solubility | Reference |
| Thiirane Inhibitor | Prodrug (Phosphate) | - | >2000 | [7][8] |
| Thiazolidinone | Structural Modification (R2e substitution) | - | Significant (not quantified) | [6] |
| 1,2,4-Thiadiazole Derivative | Cocrystallization | Vanillic Acid | Significant (not quantified) | [12] |
| Prednisolone | Cyclodextrin Complexation | HTβCD and STβCD | Increased with concentration | [17] |
| RS-82856 | Salt Formation (Hydrogen sulfate) | - | ~2 | [18] |
Experimental Protocols
1. Preparation of a Thiazole Compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex to enhance the aqueous solubility of a hydrophobic thiazole derivative using a cyclodextrin.[13]
-
Materials:
-
Thiazole compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
-
-
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add the thiazole compound to the cyclodextrin solution. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[13]
-
Continuously stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.[13]
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.[13]
-
The resulting powder is the inclusion complex, which should be characterized and tested for its improved aqueous solubility.
-
2. Preparation of a Thiazole Compound Solid Dispersion by Solvent Evaporation Method
This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of a poorly soluble thiazole compound.[19][20]
-
Materials:
-
Thiazole compound
-
Hydrophilic carrier (e.g., PVP, PEG, Eudragit)
-
Common organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
-
Methodology:
-
Dissolve both the thiazole compound and the hydrophilic carrier in a common organic solvent.
-
Ensure complete dissolution to achieve a homogenous solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven.
-
The resulting solid mass is the solid dispersion.
-
Grind the solid dispersion to a fine powder and pass it through a sieve to obtain a uniform particle size.[19]
-
The prepared solid dispersion should be stored in a desiccator and evaluated for its dissolution properties.
-
Visualizations
Caption: Overview of strategies to improve thiazole compound solubility.
Caption: Troubleshooting workflow for common solubility issues.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems” | MDPI [mdpi.com]
- 11. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-Triazolyl-6-deoxy-β-cyclodextrin derivatives: synthesis, cellular toxicity, and phase-solubility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjpdft.com [rjpdft.com]
- 19. japsonline.com [japsonline.com]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 2-aminothiazole synthesis
Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize side products, and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its primary challenges?
The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][2] While effective, the primary challenges include controlling the regioselectivity of the reaction, preventing the formation of side products, and achieving high yields with easy purification.[1][3]
Q2: My reaction is complete, but I've obtained a mixture of products. What are the likely side products?
In the synthesis of 2-aminothiazoles, several side products can form depending on the reactants and reaction conditions. The most common are:
-
Regioisomers (2-imino-2,3-dihydrothiazoles): These are particularly common when using N-substituted thioureas, especially under acidic conditions.[4][5]
-
Bis-thiazoles: These can form from the reaction of two molecules of the α-haloketone with one molecule of thiourea or through other pathways.[2]
-
Products from self-condensation of the α-haloketone: α-haloketones can undergo self-condensation, especially under basic conditions, leading to a variety of byproducts.
Troubleshooting Guide: Identifying and Minimizing Side Products
This guide provides detailed answers to specific problems you may encounter during your 2-aminothiazole synthesis.
Issue 1: Formation of Regioisomeric Impurities (2-imino-2,3-dihydrothiazoles)
Q: My NMR analysis indicates the presence of a regioisomer alongside my desired 2-aminothiazole. How can I confirm its structure and prevent its formation?
A: The formation of the 2-imino-2,3-dihydrothiazole regioisomer is a known challenge, particularly with N-substituted thioureas.
Mechanism of Formation:
Under neutral or basic conditions, the sulfur atom of thiourea acts as the primary nucleophile, leading to the desired 2-aminothiazole. However, under acidic conditions, the nitrogen atoms of the N-substituted thiourea can become protonated, altering the nucleophilicity and leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[4]
Logical Relationship of Regioisomer Formation
Caption: Influence of pH on the regioselectivity of the Hantzsch thiazole synthesis.
Minimization Strategies:
| Strategy | Description | Expected Outcome |
| pH Control | Maintain a neutral or slightly basic reaction medium. Avoid strongly acidic conditions, which favor the formation of the 2-imino isomer.[4] | Increased yield of the desired 2-aminothiazole. |
| Solvent Selection | Use of a non-polar, aprotic solvent can disfavor the protonation of the thiourea nitrogen. | Higher regioselectivity towards the 2-aminothiazole. |
| Temperature Control | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product (often the desired isomer). | Reduced formation of the thermodynamic product (the regioisomer). |
Experimental Protocol for Minimizing Regioisomer Formation:
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol). In a separate flask, dissolve the N-substituted thiourea (1.1 equivalents) in the same solvent.
-
Reaction Setup: To the α-haloketone solution, add a mild base such as sodium bicarbonate (1.2 equivalents).
-
Addition: Slowly add the thiourea solution to the α-haloketone solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the regioisomers.
Issue 2: Formation of Bis-Thiazole Side Products
Q: I am observing a higher molecular weight impurity that I suspect is a bis-thiazole. How is this formed and how can I avoid it?
A: The formation of bis-thiazole derivatives can occur through several pathways, often involving the reaction of an intermediate with another molecule of the α-haloketone.
Experimental Workflow to Minimize Bis-Thiazole Formation
Caption: Recommended workflow to suppress the formation of bis-thiazole impurities.
Minimization Strategies:
| Strategy | Description | Expected Outcome |
| Control Stoichiometry | Use a slight excess of thiourea (1.1-1.2 equivalents) relative to the α-haloketone. This ensures that the α-haloketone is consumed before it can react with the newly formed 2-aminothiazole.[2] | Reduced formation of bis-thiazole byproducts. |
| Order of Addition | Slowly add the α-haloketone solution to the thiourea solution. This maintains a low concentration of the α-haloketone in the reaction mixture at all times. | Minimizes the chance of the product reacting with the starting material. |
| Lower Temperature | Running the reaction at a lower temperature can slow down the rate of the side reaction that forms the bis-thiazole. | Improved selectivity for the desired product. |
Issue 3: Side Products from Self-Condensation of α-Haloketone
Q: My reaction mixture is complex, and I suspect the α-haloketone is reacting with itself. How can I prevent this?
A: α-Haloketones can undergo self-condensation, particularly under basic conditions, to form various side products.
Minimization Strategies:
| Strategy | Description | Expected Outcome |
| Use a Mild Base | If a base is required, use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate, and use it in stoichiometric amounts. | Prevents the promotion of self-condensation reactions. |
| Control Temperature | Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate. | Reduces the rate of the self-condensation side reaction. |
| Immediate Use of α-Haloketone | α-Haloketones can be unstable. Prepare and use them immediately in the Hantzsch synthesis to avoid decomposition and self-reaction. | Ensures the purity of the starting material and reduces side product formation. |
Data on Reaction Condition Optimization
The following table summarizes the impact of various reaction conditions on the yield of the desired 2-aminothiazole and the formation of the 2-imino-2,3-dihydrothiazole regioisomer when using N-methylthiourea.
| α-Haloketone | Thiourea Derivative | Solvent | Conditions | Yield of 2-Aminothiazole (%) | Yield of 2-Imino-2,3-dihydrothiazole (%) | Reference |
| Chloroacetone | N-methylthiourea | Ethanol | Neutral, Reflux | >95 | <5 | [4] |
| Chloroacetone | N-methylthiourea | 10M HCl-EtOH (1:2) | 80 °C, 20 min | 27 | 73 | [4] |
| Bromoacetophenone | N-methylthiourea | Ethanol | Neutral, Reflux | High | Low | [5] |
| Bromoacetophenone | N-methylthiourea | Acidic | Reflux | Mixture | Mixture | [5] |
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-(Methylamino)-4-phenylthiazole
This protocol is designed to maximize the yield of the desired 2-aminothiazole and minimize the formation of the 2-imino regioisomer.
Materials:
-
2-Bromoacetophenone
-
N-Methylthiourea
-
Ethanol
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 30 mL of ethanol.
-
Add sodium bicarbonate (1.01 g, 12 mmol) to the solution.
-
In a separate beaker, dissolve N-methylthiourea (0.99 g, 11 mmol) in 20 mL of ethanol.
-
Slowly add the N-methylthiourea solution to the stirred solution of 2-bromoacetophenone and sodium bicarbonate at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, filter the reaction mixture to remove sodium bicarbonate and sodium bromide.
-
Wash the solid residue with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired product from any regioisomeric impurity.
Protocol 2: Purification of 2-Aminothiazole from Reaction Side Products
This protocol describes a method for purifying crude 2-aminothiazole from common impurities.
Materials:
-
Crude 2-aminothiazole
-
Diethyl ether
-
Activated carbon
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the crude 2-aminothiazole in a minimal amount of warm ethanol.
-
Add a small amount of activated carbon and stir for 15 minutes to decolorize the solution.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
If crystallization is slow, add cold water dropwise until turbidity persists.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
For further purification from acidic impurities, dissolve the crystals in diethyl ether and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield pure 2-aminothiazole.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Identity Verification of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and frequently asked questions (FAQs) for verifying the identity and purity of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine obtained from a supplier.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take upon receiving this compound from a supplier?
A1: Always start by visually inspecting the received material. It should be a solid.[1] Check the supplier's Certificate of Analysis (CoA) and compare the listed information (e.g., CAS Number, Molecular Formula, Molecular Weight) with known values for the compound.[1][2][3] Any discrepancy should be reported to the supplier immediately.
Q2: The supplier's CoA looks fine, but how can I be sure of the compound's identity and purity in my lab?
A2: It is a standard and highly recommended practice to independently verify the identity and purity of key reagents. This can be achieved through a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4][5]
Q3: What analytical techniques are most crucial for confirming the chemical structure?
A3: For unambiguous structure confirmation, a combination of ¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR) is ideal. Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.[5][6]
Q4: My initial HPLC run shows a single peak. Does this guarantee the purity of the compound?
A4: While a single peak is a good indication of purity, it is not absolute proof. Co-elution of impurities can occur. To increase confidence, it is advisable to use a second, orthogonal HPLC method (e.g., different column or mobile phase) or a detector that provides more specific information, like a Diode Array Detector (DAD) or a mass spectrometer.[7]
Q5: What should I do if the analytical data I generate does not match the expected data for this compound?
A5: First, double-check your experimental parameters, sample preparation, and instrument calibration. If the discrepancy persists, contact the supplier's technical support with your data. There could be an issue with the batch quality.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected ¹H NMR Spectrum | Incorrect solvent, residual solvent peaks obscuring signals, sample degradation, or incorrect compound. | Ensure you are using the correct deuterated solvent and check for its characteristic peaks. Re-prepare the sample. If the issue persists, the compound may be incorrect or impure. |
| Mass Spectrometry shows an incorrect molecular ion peak | Incorrect ionization mode, presence of adducts (e.g., +Na, +K), fragmentation of the parent ion, or wrong compound. | Check for common adducts and adjust your mass window. Use a softer ionization technique if available. If the molecular ion is still incorrect, the compound identity is questionable. |
| Multiple Peaks in HPLC Analysis | Presence of impurities, sample degradation, or issues with the HPLC method (e.g., poor peak shape). | Review the supplier's stated purity.[3] If it is lower than required, consider purification. Optimize the HPLC method to ensure good peak shape and resolution.[8] |
| Inconsistent Melting Point | Presence of impurities, incorrect measurement technique. | Impurities typically broaden and depress the melting point range. Ensure your melting point apparatus is calibrated and the heating rate is appropriate. |
Key Analytical Parameters
This table summarizes the expected analytical data for this compound.
| Parameter | Expected Value |
| CAS Number | 108481-92-1[1][2][3] |
| Molecular Formula | C₁₂H₁₄N₂S[1][2][3] |
| Molecular Weight | 218.32 g/mol [1][2][3] |
| Appearance | Solid[1] |
Experimental Protocols
¹H NMR Spectroscopy
-
Objective: To confirm the presence of key proton environments in the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign them to the corresponding protons in the structure.
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Methodology:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample directly into the mass spectrometer or use an LC-MS system.[5]
-
Acquire the spectrum in a positive ionization mode (e.g., ESI+).
-
Determine the exact mass of the molecular ion peak ([M+H]⁺).
-
Compare the measured exact mass to the theoretical exact mass for C₁₂H₁₅N₂S⁺.
-
HPLC Purity Analysis
-
Objective: To determine the purity of the compound.[8][9][10]
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Run the sample and integrate all peaks. Calculate the area percentage of the main peak to determine the purity.[7]
-
Visualizations
Caption: A flowchart illustrating the recommended workflow for verifying the identity and purity of a chemical received from a supplier.
Caption: Chemical structure of this compound.
References
- 1. Hit2Lead | 4-(4-isopropylphenyl)-1,3-thiazol-2-amine | CAS# 108481-92-1 | MFCD00989465 | BB-4101801 [hit2lead.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Analyse et QC des petites molécules [sigmaaldrich.com]
- 5. Small Molecule Analysis | AxisPharm [axispharm.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. torontech.com [torontech.com]
- 8. moravek.com [moravek.com]
- 9. mastelf.com [mastelf.com]
- 10. pharmanow.live [pharmanow.live]
Technical Support Center: Interpreting Unexpected Results in Biological Assays with Thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results when working with thiazole-containing compounds in biological assays.
Troubleshooting Guides
This section offers structured guidance on identifying and resolving common issues encountered during experiments with thiazole compounds.
Issue 1: Inconsistent or Poorly Reproducible Results
Unexpected variability between experiments is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Instability | Spectrophotometrically assess the stability of the compound in your assay buffer over the experiment's duration.[1][2] Prepare fresh stock solutions for each experiment.[3][4] | Consistent compound concentration throughout the assay, leading to more reproducible IC50 values. |
| Compound Precipitation | Visually inspect wells for precipitates after compound addition.[3] If solubility is an issue, consider using a different formulation or solvent, ensuring the solvent itself is not toxic to the cells.[3] | A clear solution in the assay wells, ensuring the compound is bioavailable to the target. |
| Cell-Based Variability | Use cells within a consistent and low passage number range.[5] Ensure uniform cell seeding density and that cells are in the logarithmic growth phase.[4] | Reduced biological variability, leading to more consistent dose-response curves. |
This protocol describes a method to assess the stability of a thiazole compound in an aqueous buffer.[1][2]
-
Preparation: Prepare a solution of the thiazole compound in the final assay buffer at the highest concentration to be used in the experiment.
-
Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C, 5% CO2).
-
Spectrophotometric Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer.
-
Data Analysis: Compare the absorbance spectra over time. A significant change in the spectrum indicates compound degradation.
Workflow for troubleshooting inconsistent experimental results.
Issue 2: High Hit Rate in Primary Screen, Fails in Secondary Assays (False Positives)
Thiazole compounds, particularly 2-aminothiazoles, are known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[4] This can lead to a high number of false positives in primary screens.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Aggregation | Perform the assay in the presence of a non-ionic detergent like 0.01-0.1% Triton X-100.[4] Use in silico tools like Aggregator Advisor to predict aggregation likelihood.[1] | A significant reduction in compound activity in the presence of detergent suggests aggregation-based inhibition. |
| Assay Interference | Run cell-free controls to determine if the compound interacts directly with the assay reagents (e.g., reduces MTT reagent, has intrinsic fluorescence).[4][5] | Identification of assay artifacts, allowing for the selection of an orthogonal assay for hit confirmation. |
| Redox Activity | Use counter-screens with known redox-cycling agents to assess the potential for redox activity.[4] | Determination if the compound's activity is due to redox cycling, a common off-target effect. |
| Thiol Reactivity | Perform thiol reactivity assays (e.g., with DTNB) to check for covalent modification of sulfhydryl groups.[1][2] | Identification of compounds that may non-specifically inhibit enzymes through covalent modification of cysteine residues. |
This protocol helps determine if a compound's inhibitory activity is due to aggregation.[4]
-
Primary Assay Setup: Prepare the primary biological assay as usual.
-
Detergent Addition: Prepare a parallel set of assay plates where a non-ionic detergent (e.g., 0.01% Triton X-100) is added to the assay buffer.
-
Compound Titration: Add a serial dilution of the thiazole compound to both sets of plates.
-
Incubation and Readout: Incubate the plates and measure the readout according to the primary assay protocol.
-
Data Analysis: Compare the dose-response curves in the presence and absence of the detergent. A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.
Decision tree for identifying the cause of false positives.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound is showing high cytotoxicity in my control cell line. What should I do?
A1: This could be due to several factors:
-
High Concentration: Perform a dose-response curve starting from nanomolar concentrations to find a therapeutic window that is effective on your target cells but minimally toxic to control cells.[3]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells.
-
Inherent Cytotoxicity: The compound may have non-specific cytotoxicity. Consider using orthogonal assays to differentiate between on-target apoptosis and off-target necrosis, such as an Annexin V/Propidium Iodide (PI) assay.[3]
Q2: I am seeing interference in my fluorescence-based assay. How can I troubleshoot this?
A2: Thiazole compounds can interfere with fluorescence assays in two main ways:
-
Autofluorescence: Measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, you may need to switch to a non-fluorescent readout.[4]
-
Fluorescence Quenching: Your compound may absorb the light emitted by the fluorescent probe. This can be tested by adding your compound to a solution of the fluorescent probe and measuring the signal.[4]
Q3: My thiazole compound is active in an enzymatic assay with a cysteine in the active site. Could this be a non-specific interaction?
A3: Yes, some thiazole derivatives can be reactive towards thiols.[1] It is important to perform a thiol reactivity assay to determine if your compound is covalently modifying cysteine residues.[1][2] If it is reactive, the observed inhibition may be non-specific.
Q4: Can thiazole compounds chelate metal ions in my assay?
A4: Yes, the thiazole ring contains nitrogen and sulfur atoms that can act as ligands for metal ions.[6][7][8] If your assay buffer contains divalent cations (e.g., Mg2+, Ca2+, Zn2+), or if your target protein is a metalloenzyme, chelation could be a factor in your results. Consider performing the assay in the presence of a strong chelator like EDTA as a control, if appropriate for your system.
Q5: My thiazole compound is an inhibitor of the PI3K/Akt/mTOR pathway. Is this a common finding?
A5: Yes, a number of thiazole derivatives have been reported as inhibitors of the PI3K/Akt/mTOR signaling pathway.[9][10][11] This is a well-established area of research for this class of compounds in the context of cancer therapy.
Thiazole compounds can inhibit key nodes in the PI3K/Akt/mTOR pathway.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the synthesis of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 4-aryl-thiazol-2-amines is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the target molecule, this would involve reacting 2-bromo-1-(4-isopropylphenyl)ethanone with thiourea.
Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?
A2: Scaling up the Hantzsch synthesis from laboratory to pilot or production scale introduces several critical challenges. These include managing the exothermic nature of the reaction, ensuring adequate mixing of reactants, controlling the formation of impurities, and developing efficient methods for product isolation and purification.[3]
Q3: How can I improve the yield of the reaction?
A3: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for improving yield. The use of microwave irradiation has also been shown to significantly enhance yields and reduce reaction times in some cases. Ensuring the purity of the starting materials, particularly the α-haloketone, is also critical.
Q4: What are the common side reactions to be aware of?
A4: A potential side reaction, especially under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole. The stability of the reactants and intermediates can also influence the formation of other byproducts.
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction temperature in increments of 5-10°C. - Extend the reaction time and monitor progress by TLC or HPLC. - Ensure stoichiometric amounts of reactants are used; a slight excess of thiourea can be beneficial.[4] | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Degradation of Reactants or Product | - If the α-haloketone is unstable, consider its in-situ generation. - Avoid excessively high temperatures or prolonged reaction times. - Work up the reaction mixture promptly upon completion. | Minimize the formation of degradation products and improve the isolated yield. |
| Suboptimal Solvent | - Screen alternative solvents. While alcohols like methanol or ethanol are common, other polar solvents could be effective. - Ensure the chosen solvent can dissolve the reactants sufficiently at the reaction temperature. | An optimal solvent will facilitate the reaction and may simplify product isolation. |
Issue 2: Poor Product Purity/High Impurity Profile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Side Products | - Carefully control the reaction temperature to minimize side reactions. - Adjust the pH of the reaction mixture; neutral to slightly basic conditions are often preferred. | Reduce the formation of isomeric byproducts and other impurities. |
| Contaminated Starting Materials | - Use highly pure starting materials. Recrystallize or distill the α-haloketone if necessary. - Ensure the thiourea is of good quality and dry. | A cleaner reaction profile with fewer impurities. |
| Inefficient Purification | - For lab scale, optimize column chromatography conditions (e.g., silica gel grade, solvent system). - For larger scale, develop a robust recrystallization protocol. Screen various solvents and solvent mixtures. - Consider an acid-base workup to remove neutral or acidic impurities. | Improved purity of the final product. |
Issue 3: Challenges in Large-Scale Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exothermicity and Heat Transfer | - On a larger scale, the reaction can be significantly exothermic. Ensure the reactor has adequate cooling capacity. - Control the rate of addition of one of the reactants to manage the exotherm. - Use a reaction calorimeter to study the thermal profile during process development. | Safe and controlled reaction temperature, preventing runaway reactions and byproduct formation. |
| Inefficient Mixing | - Use a reactor with appropriate agitation (e.g., overhead stirrer with suitable impeller design). - Ensure the stirring speed is sufficient to maintain a homogeneous mixture, especially if solids are present. | Uniform reaction conditions throughout the reactor, leading to consistent product quality and yield. |
| Difficult Product Isolation | - If the product precipitates, ensure the filtration equipment is appropriately sized for the scale. - Develop a scalable workup procedure that minimizes solvent volumes and simplifies handling. - For recrystallization, select a solvent system that provides good recovery and is safe for large-scale use. | Efficient and safe isolation of the product with high purity. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure based on the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(4-isopropylphenyl)ethanone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents).
-
Add methanol as the solvent (approximately 5-10 mL per gram of the α-haloketone).
-
Heat the mixture to reflux (approximately 65°C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.
-
Stir the resulting suspension for 30 minutes to neutralize the hydrobromide salt of the product and precipitate the free amine.
-
Collect the solid product by vacuum filtration and wash the filter cake with deionized water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Hantzsch Thiazole Synthesis: Reaction Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Scale-Up Workflow for Pharmaceutical Intermediate Synthesis
Caption: General workflow for scaling up a pharmaceutical intermediate.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Resolving ambiguous peaks in NMR spectra of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding ambiguous peaks in the NMR spectra of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Resolving Ambiguous NMR Peaks
Ambiguities in NMR spectra, such as overlapping signals or complex splitting patterns, can complicate structural elucidation. The following table outlines common issues, their potential causes, and recommended solutions for clarifying the NMR spectrum of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Overlapping Aromatic Signals | The proton signals of the phenyl and thiazole rings may overlap, making assignment difficult. Aromatic protons typically resonate in the 6.5-8.0 ppm range.[1] The specific electronic environment of each proton on the two rings can lead to similar chemical shifts. | 1. Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS), which may resolve overlapping signals.[2][3] 2. Acquire a 2D COSY Spectrum: This experiment will reveal proton-proton coupling networks, helping to distinguish between the spin systems of the phenyl and thiazole rings.[4][5] 3. Acquire 2D HSQC/HMBC Spectra: These experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), providing definitive assignments for both ¹H and ¹³C spectra.[4][5] |
| Complex Isopropyl Splitting Pattern | The isopropyl group's methine proton (-CH) should theoretically appear as a septet, and the two methyl groups (-CH₃) as a doublet. However, if the chemical shift difference between the methine and methyl protons is comparable to their coupling constant, complex second-order effects can occur, leading to a more complicated and difficult-to-interpret pattern.[6] | 1. Increase Spectrometer Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion, potentially simplifying the splitting pattern to a first-order septet and doublet. 2. Variable Temperature (VT) NMR: Changing the temperature can sometimes alter the chemical shifts enough to resolve the second-order effects.[7][8][9] |
| Broad or Multiple Amine (-NH₂) Peaks | The amine protons are exchangeable and their chemical shift can be highly dependent on concentration, temperature, and solvent.[9] They may appear as a broad singlet or as multiple peaks due to slow exchange or the presence of different hydrogen bonding environments. The presence of tautomers could also contribute to multiple sets of peaks.[10] | 1. D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The amine protons will exchange with deuterium and their signal will disappear, confirming their identity. 2. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can affect the rate of proton exchange and hydrogen bonding, potentially sharpening the amine signal or coalescing multiple peaks into a single one.[7][9][11] |
| Presence of Unexpected Peaks | The sample may contain impurities from the synthesis or degradation products. Tautomerism in the 2-aminothiazole ring system could also lead to the presence of a minor isomer in solution, giving rise to a second set of signals.[10][12] | 1. Verify Sample Purity: Use other analytical techniques like LC-MS or HPLC to check for the presence of impurities. 2. Advanced 2D NMR: Techniques like NOESY or EXSY can help identify if the extra peaks are due to a conformational isomer or a chemical exchange process like tautomerism.[4][13] |
Frequently Asked Questions (FAQs)
Q1: The aromatic region of my ¹H NMR spectrum for this compound is a complex multiplet. How can I assign the specific protons?
A1: A complex multiplet in the aromatic region is common for this type of molecule due to the coupling between protons on the phenyl and thiazole rings.[14] To resolve this, a combination of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): This will help you trace the J-coupling correlations. You should be able to identify the AA'BB' system of the para-substituted phenyl ring and the single proton on the thiazole ring.[5][15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This is very effective at resolving overlapping proton signals by spreading them out along the carbon chemical shift axis.[4][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away. This is crucial for definitively linking the isopropyl group to the phenyl ring and the phenyl ring to the thiazole ring.[4][17]
Q2: Why doesn't the isopropyl group in my spectrum show a clean doublet and septet?
A2: The classic "textbook" splitting for an isopropyl group (a doublet for the six methyl protons and a septet for the single methine proton) is only observed when the difference in chemical shift (in Hz) between the methyl and methine protons is much larger than their coupling constant (~7 Hz).[6] If these values are similar, you will observe a more complex, second-order spectrum.[6] This is not unusual and can often be resolved by using a higher-field NMR spectrometer.
Q3: The signal for the amine (-NH₂) protons is very broad. Is this normal?
A3: Yes, a broad signal for amine protons is very common. This broadening is often due to quadrupole coupling with the ¹⁴N nucleus and/or chemical exchange with trace amounts of water or acid in the solvent.[9] To confirm that the broad signal is indeed from the amine protons, you can perform a D₂O exchange experiment. Adding a small amount of D₂O to your NMR sample will cause the -NH₂ protons to be replaced by deuterium, and the signal will disappear from the spectrum.
Q4: I see more peaks in my spectrum than I expect for a pure sample. What could be the cause?
A4: The presence of unexpected signals could be due to several factors:
-
Impurities: Residual solvents or byproducts from the synthesis are common sources of extra peaks. Check the chemical shifts against tables of common NMR impurities.
-
Tautomerism: The 2-aminothiazole moiety can exist in different tautomeric forms (amino and imino forms). It is possible that you are observing a mixture of these tautomers in equilibrium in your chosen NMR solvent, which would result in two different sets of peaks.[10][12] Variable-temperature NMR can be useful in studying such dynamic equilibria.[4]
Experimental Protocols
2D NMR Spectroscopy (COSY, HSQC, HMBC)
A representative protocol for acquiring 2D NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[18]
-
¹H NMR Spectrum: Acquire a standard one-dimensional proton NMR spectrum to determine the spectral width and appropriate acquisition parameters.[18]
-
COSY: This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters include the number of scans per increment and the number of increments in the indirect dimension.
-
HSQC: This experiment identifies direct one-bond proton-carbon correlations. A standard gradient-selected HSQC experiment is used. The key parameter to optimize is the ¹JCH coupling constant, which is typically set to around 145 Hz for aromatic and alkyl C-H bonds.
-
HMBC: This experiment identifies long-range (2-3 bond) proton-carbon correlations. A standard gradient-selected HMBC experiment is used. The key parameter to optimize is the long-range coupling constant, which is typically set to 8-10 Hz.
Variable Temperature (VT) NMR
-
Sample Preparation: Prepare the NMR sample as described above in a solvent with a suitable temperature range (e.g., DMSO-d₆ or Toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Variation: Increase or decrease the sample temperature in increments (e.g., 10°C). Allow the temperature to equilibrate for 5-10 minutes at each new setting before acquiring a new spectrum.[7][8]
-
Data Analysis: Compare the spectra at different temperatures, looking for changes in chemical shifts, peak shape, or the appearance/disappearance of signals.[9]
Workflow for Resolving Ambiguous NMR Peaks
The following diagram illustrates a logical workflow for troubleshooting and resolving ambiguities in the NMR spectrum of this compound.
Caption: Workflow for resolving ambiguous NMR peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 12. mdpi.com [mdpi.com]
- 13. Cross‐Peaks in Simple Two‐Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-Thiazol-2-Ylamine Derivatives
The 4-phenyl-thiazol-2-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds. Researchers have extensively explored the structure-activity relationships (SAR) of this class of molecules, leading to the discovery of potent agents with antifungal, enzyme-inhibitory, and anticancer properties. This guide provides a comparative analysis of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to aid researchers and drug development professionals in their quest for novel therapeutics.
Comparative Biological Activity Data
The biological activity of 4-phenyl-thiazol-2-ylamine derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and thiazole rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.
Antifungal Activity
A series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives have been evaluated for their in vitro antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.[1]
| Compound ID | R (Substitution on Phenyl Ring) | C. albicans (MIC₅₀, µg/mL) | C. parapsilosis (MIC₅₀, µg/mL) |
| 2d | 4-Cl | 2.31 | 2.45 |
| 2e | 4-F | 2.47 | 1.23 |
| Ketoconazole | - | 2.14 | 1.12 |
Key SAR Observations for Antifungal Activity:
-
The presence of a halogen (chloro or fluoro) at the para position of the phenyl ring (compounds 2d and 2e) resulted in significant antifungal activity, comparable to the standard drug ketoconazole.[1]
-
Compound 2e, with a 4-fluorophenyl substituent, demonstrated the most potent activity against C. parapsilosis.[1]
-
These compounds are suggested to act as 14α-demethylase inhibitors, a key enzyme in fungal ergosterol biosynthesis.[1]
Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
4-Phenylthiazole analogs have been investigated as dual inhibitors of sEH and FAAH, enzymes involved in pain and inflammation pathways. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of these compounds.[2]
| Compound ID | R (Substitution on Phenyl Ring) | Human sEH IC₅₀ (nM) | Human FAAH IC₅₀ (nM) |
| 4p | 4-CH₃ | 2.3 | 11.1 |
| 4s | 4-OCH₃ | Not specified | Not specified |
Key SAR Observations for Dual sEH/FAAH Inhibition:
-
Replacement of a benzothiazole ring with a 4-phenylthiazole moiety yielded potent dual inhibitors.[2]
-
A methyl group at the para position of the phenyl ring (compound 4p) resulted in a highly potent dual inhibitor.[2]
Enzyme Inhibition (Carbonic Anhydrase and Cholinesterase)
Various 2-amino-4-phenylthiazole derivatives have been screened for their inhibitory effects on human carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3]
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | AChE Kᵢ (µM) | BChE Kᵢ (µM) |
| 2-amino-4-(4-chlorophenyl)thiazole | 0.008 | - | - | - |
| 2-amino-4-(4-bromophenyl)thiazole | - | 0.124 | 0.129 | 0.083 |
Key SAR Observations for Enzyme Inhibition:
-
A 4-chlorophenyl substituent on the thiazole ring led to potent inhibition of hCA I.[3]
-
A 4-bromophenyl substituent resulted in effective inhibition of hCA II, AChE, and BChE.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 4-phenyl-thiazol-2-ylamine derivatives.
General Synthesis of 4-Phenyl-Thiazol-2-Ylamine
The core 4-phenyl-thiazol-2-ylamine structure is typically synthesized via the Hantzsch thiazole synthesis.[4][5]
Procedure:
-
A mixture of a substituted 2-bromo-1-phenylethanone (1 equivalent) and thiourea (2 equivalents) is refluxed in a suitable solvent such as ethanol.[4][5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization, to yield the desired 4-phenyl-thiazol-2-ylamine.[5]
Caption: General synthetic scheme for 4-phenyl-thiazol-2-ylamine.
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds is commonly evaluated using a broth microdilution method.[1]
Procedure:
-
Fungal strains are cultured in appropriate media (e.g., Sabouraud Dextrose Agar).
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates.
-
A standardized fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.
Caption: Workflow for in vitro antifungal activity testing.
Enzyme Inhibition Assays
The inhibitory activity against enzymes like sEH, FAAH, carbonic anhydrase, and cholinesterases is determined using specific spectrophotometric or fluorometric assays.
General Procedure for Carbonic Anhydrase Inhibition:
-
The assay is based on the hydrolysis of 4-nitrophenyl acetate by the enzyme.
-
The enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrate.
-
The rate of 4-nitrophenol formation is monitored spectrophotometrically at a specific wavelength.
-
IC₅₀ values are calculated from the dose-response curves.
Signaling and Mechanistic Pathways
Understanding the mechanism of action is paramount in drug development. 4-Phenyl-thiazol-2-ylamine derivatives have been shown to interact with various biological targets.
Inhibition of Fungal 14α-Demethylase
As potent antifungal agents, these derivatives often target the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 gene), which is a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Thiazole-Based Experimental Drugs: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties. This guide provides a comparative analysis of the preclinical efficacy of novel experimental thiazole-based drugs, focusing on the crucial transition from laboratory cell cultures (in vitro) to animal models (in vivo). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to offer an objective resource for researchers in the field of oncology drug discovery.
Executive Summary
This guide focuses on a selection of recently developed thiazole derivatives that have demonstrated significant anticancer activity. We will delve into the in vitro cytotoxicity of these compounds against various cancer cell lines and their efficacy in in vivo tumor xenograft models. The core of this analysis rests on a direct comparison of the inhibitory concentrations in cell-based assays with the observed tumor growth inhibition in animal studies, providing a clearer picture of their therapeutic potential.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data for selected experimental thiazole-based anticancer agents, highlighting their performance in both in vitro and in vivo settings.
Table 1: In Vitro Cytotoxicity of Experimental Thiazole Derivatives
| Compound ID | Target/Pathway | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | VEGFR-2 | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | MTT | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Compound 4i | EGFR | SaOS-2 (Osteosarcoma) | MTT | 0.190 ± 0.045 µg/mL | - | - |
| KC12 | FOXM1 | MDA-MB-231 (Breast) | Not Specified | 6.13 | FDI-6 | 20.79 |
| KC21 | FOXM1 | MDA-MB-231 (Breast) | Not Specified | 10.77 | FDI-6 | 20.79 |
| KC30 | FOXM1 | MDA-MB-231 (Breast) | Not Specified | 12.86 | FDI-6 | 20.79 |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Compound ID | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |
| Compound 4i | Sarcoma | Mouse | Not Specified in Abstract | High uptake in tumor | Radioactive tracing study indicated tumor targeting.[1] |
| KC12, KC21, KC30 | MDA-MB-231 | Not Specified | Not Specified in Abstract | Deemed suitable for in vivo studies | Further in vivo data needed.[2] |
Further detailed in vivo quantitative data requires access to the full-text articles.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 4c.
Caption: General experimental workflow from in vitro screening to in vivo evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The experimental thiazole derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Antitumor Efficacy: Subcutaneous Xenograft Model
This model is widely used to evaluate the efficacy of anticancer agents in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The experimental thiazole drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is also closely monitored.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated as a percentage. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tissue Analysis: Tumors may be excised for further analysis, such as histopathology or biomarker assessment.
Conclusion
The translation of promising in vitro data into tangible in vivo efficacy is a critical step in the drug development pipeline. The experimental thiazole derivatives highlighted in this guide demonstrate potent anticancer activity in cell-based assays. While the available in vivo data is still emerging, the initial findings for compounds like 4i are encouraging, suggesting good tumor-targeting properties. Further comprehensive in vivo studies are necessary to fully elucidate the therapeutic potential of these and other novel thiazole-based agents. This guide serves as a foundational resource for researchers to compare and contrast the preclinical performance of these promising compounds.
References
A Comparative Guide to Validating Target Engagement of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of modern methodologies for validating the target engagement of investigational compounds. While the specific biological target of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is not definitively established in publicly available literature, the broader class of 4-phenyl-thiazol-2-ylamine derivatives has demonstrated a range of biological activities, including antifungal and anticancer effects. Notably, some antifungal derivatives have been suggested to target lanosterol 14α-demethylase.
Given the absence of a confirmed target for this compound, this guide will focus on comparing several key target engagement validation methods applicable to common drug target classes such as enzymes (e.g., kinases, demethylases) and receptors. This will provide a robust framework for researchers to select and implement appropriate assays once a putative target is identified.
Biochemical Assays: Enzyme Inhibition
Biochemical assays are fundamental in drug discovery to determine if a compound directly interacts with and modulates the activity of a purified enzyme.[1] These assays provide a controlled environment to measure key parameters like IC50 (the concentration of an inhibitor where the response is reduced by half).
Experimental Protocol: Enzyme Inhibition Assay
This protocol describes a general procedure for measuring the inhibition of a target enzyme by this compound or a comparator compound.
-
Preparation of Reagents :
-
Prepare an assay buffer optimized for the target enzyme's activity (e.g., specific pH, ionic strength, and any necessary cofactors like ATP or NADH).
-
Reconstitute the purified target enzyme to a working concentration in the assay buffer.
-
Prepare a stock solution of this compound and any alternative compounds in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compounds in the assay buffer to cover a wide concentration range.
-
Prepare the enzyme's substrate at a concentration typically at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[2]
-
-
Assay Procedure :
-
In a microplate, add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted test compounds to the respective wells. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for binding.[3]
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a microplate reader. The detection method can be absorbance, fluorescence, or luminescence, depending on the assay design.
-
-
Data Analysis :
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Data Presentation
| Compound | Target Enzyme | IC50 (nM) | Hill Slope |
| This compound | 14α-demethylase | 120 | 1.1 |
| Alternative Compound A | 14α-demethylase | 50 | 0.9 |
| Alternative Compound B | 14α-demethylase | 500 | 1.0 |
Experimental Workflow
Enzyme Inhibition Assay Workflow
Biophysical Assays: Direct Binding Assessment
Biophysical methods directly measure the interaction between a compound and its target protein. These assays are crucial for confirming physical binding and can provide detailed kinetic and thermodynamic information.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.[5][6] It is based on the principle that a protein's thermal stability changes upon ligand binding.[5]
Experimental Protocol: CETSA
This protocol outlines the steps for performing a CETSA experiment to assess the binding of this compound to its target in intact cells.
-
Cell Culture and Treatment :
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a comparator compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Heat Challenge :
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures to generate a melt curve.
-
For an isothermal dose-response experiment, heat all samples at a single, pre-determined temperature that causes significant, but not complete, protein denaturation.
-
-
Cell Lysis and Protein Extraction :
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification and Analysis :
-
Data Analysis :
-
For a melt curve, plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the curve to the right indicates target stabilization.
-
For an isothermal dose-response, plot the amount of soluble target protein against the compound concentration to determine the EC50 of target engagement.
-
Data Presentation
| Compound | Cell Line | Target Protein | ΔTm (°C) | EC50 (µM) |
| This compound | HEK293 | Target X | +4.2 | 1.5 |
| Alternative Compound A | HEK293 | Target X | +6.1 | 0.8 |
| Alternative Compound B | HEK293 | Target X | +1.5 | 5.2 |
Experimental Workflow
CETSA Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to its immobilized target protein.[9][10][11]
Experimental Protocol: SPR
This protocol provides a general workflow for an SPR experiment.
-
Preparation :
-
Prepare a high-purity solution of the target protein for immobilization.
-
Prepare a series of concentrations of this compound (the analyte) in a suitable running buffer.
-
-
Ligand Immobilization :
-
Activate the surface of the sensor chip.
-
Immobilize the target protein (the ligand) onto the sensor chip surface.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding :
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized ligand.
-
Monitor the binding in real-time as a change in the refractive index, measured in Resonance Units (RU).
-
-
Regeneration :
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis :
-
Generate sensorgrams that plot RU versus time.
-
Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Target X | 2.5 x 10^4 | 5.0 x 10^-3 | 200 |
| Alternative Compound A | Target X | 5.0 x 10^4 | 2.5 x 10^-3 | 50 |
| Alternative Compound B | Target X | 1.0 x 10^4 | 1.0 x 10^-2 | 1000 |
Experimental Workflow
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. molbiolcell.org [molbiolcell.org]
Assessing the Off-Target Effects of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine in Kinase Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. While achieving high potency for the intended target is crucial, understanding the off-target effects of a compound is equally important for predicting potential toxicities and identifying opportunities for drug repurposing. This guide provides a comparative framework for assessing the kinase selectivity of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine, a member of the 2-aminothiazole class of compounds known to exhibit kinase inhibitory activity.
Due to the limited publicly available data on the specific kinase profile of this compound, this guide will utilize illustrative data for this compound to demonstrate a comprehensive comparison against well-characterized alternative Spleen Tyrosine Kinase (SYK) inhibitors: Fostamatinib (the active metabolite R406), Entospletinib, and BAY 61-3606.[1][2][3] SYK is a non-receptor tyrosine kinase that represents a key therapeutic target for a variety of autoimmune and inflammatory diseases, as well as certain cancers.[2]
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of this compound (illustrative data) and three alternative SYK inhibitors against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), providing a quantitative measure of potency and selectivity.
| Kinase Target | This compound (Illustrative IC50, nM) | Fostamatinib (R406) (IC50, nM) | Entospletinib (GS-9973) (IC50, nM) | BAY 61-3606 (IC50, nM) |
| SYK | 50 | 41 [4] | 7.7 [5][6] | 7.5 [7] |
| LYN | 250 | >10,000 | >10,000 | >4,700 |
| SRC | 800 | >10,000 | >10,000 | >4,700 |
| BTK | 1,200 | >10,000 | >10,000 | >4,700 |
| JAK2 | >10,000 | >10,000 | >100,000 | - |
| FLT3 | 300 | 205 | >100,000 | - |
| KDR (VEGFR2) | 5,000 | 450 | >100,000 | - |
| CDK9 | >10,000 | - | - | 37 |
Disclaimer: The data for this compound is illustrative and intended for comparative purposes within this guide. Actual experimental results may vary.
Signaling Pathways and Experimental Workflows
To understand the context of SYK inhibition and the methodologies used to assess it, the following diagrams illustrate the SYK signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of SYK.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are representative protocols for commonly used kinase assays.
In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based)
This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[8][9][10][11]
Materials:
-
Kinase of interest (e.g., recombinant human SYK)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)
This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[12][13][14][15]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor
-
Kinase Reaction Buffer
-
Phosphocellulose paper (e.g., P81)
-
0.5% Phosphoric acid
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and test inhibitor in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Quantify the radioactivity on the paper using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value from the dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay format is a robust, high-throughput method that measures the phosphorylation of a biotinylated substrate.[16][17][18][19]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test inhibitor
-
HTRF® KinEASE™ Kit (includes Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
HTRF®-compatible microplate reader
Procedure:
-
Kinase Reaction:
-
In a microplate, incubate the kinase, biotinylated substrate, and test inhibitor.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium cryptate-labeled anti-phospho antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The assessment of off-target effects is a critical step in the characterization of any kinase inhibitor. This guide provides a framework for comparing the selectivity profile of this compound against other well-established SYK inhibitors. By employing standardized and robust experimental protocols, researchers can generate high-quality, comparable data to inform lead optimization and candidate selection in the drug discovery process. While illustrative data was used for the compound of interest, the presented methodologies and comparative structure offer a valuable template for future experimental investigations.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of Substituted 2-Aminothiazoles
For researchers, scientists, and drug development professionals, the synthesis of substituted 2-aminothiazoles is a critical process, given their prevalence in a wide array of medicinally important compounds. This guide provides an objective comparison of the most common and effective synthetic routes to this valuable heterocyclic scaffold. We will delve into the classical Hantzsch and Cook-Heilbron syntheses, alongside modern advancements such as microwave-assisted and one-pot methodologies. This analysis is supported by experimental data, detailed protocols, and visualizations to facilitate informed decisions in synthetic strategy.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The enduring importance of this scaffold has spurred continuous innovation in its synthesis, aiming for greater efficiency, sustainability, and molecular diversity.
At a Glance: Comparison of Key Synthetic Routes
The selection of an optimal synthetic pathway for substituted 2-aminothiazoles hinges on factors such as the desired substitution pattern, the availability and nature of starting materials, and the desired reaction efficiency. The following table summarizes the key parameters of the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant" |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92% |
| One-Pot Synthesis (from Ketone) | Ketone, Thiourea | N-Bromosuccinimide (NBS) | 30 min - 2 h | Room Temp. - 50°C | 87 - 94%[1] |
Visualizing the Pathways: Synthetic Schemes and Workflows
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.
In-Depth Comparison of Synthetic Pathways
Hantzsch Thiazole Synthesis
The Hantzsch reaction, first described in the 19th century, remains the most traditional and widely recognized method for 2-aminothiazole synthesis.[2] It involves the condensation of an α-haloketone with a thiourea derivative.
Advantages:
-
Robust and Versatile: This method is applicable to a wide range of substrates, allowing for the synthesis of diversely substituted 2-aminothiazoles.
-
High Yields: The Hantzsch synthesis is known for providing good to excellent yields of the desired products.[3]
Disadvantages:
-
Harsh Reaction Conditions: Often requires elevated temperatures and prolonged reaction times.
-
Lachrymatory Reagents: The use of α-haloketones can be problematic due to their irritating and toxic nature.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[4] This reaction typically proceeds under mild conditions.[4]
Advantages:
-
Mild Reaction Conditions: Often carried out at room temperature.[4]
-
Alternative Substitution Pattern: Provides access to 5-aminothiazoles, which can be difficult to obtain through other methods.
Disadvantages:
-
Limited Scope: The diversity of commercially available α-aminonitriles can be a limiting factor.
-
Lower Popularity: Compared to the Hantzsch synthesis, the Cook-Heilbron method is less frequently employed in the literature.
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a powerful tool in modern organic synthesis, significantly accelerating many reactions, including the synthesis of 2-aminothiazoles.[5]
Advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[6]
-
Improved Yields and Purity: Microwave heating can lead to cleaner reactions with higher yields and fewer byproducts.[6][7]
-
Greener Approach: Reduced energy consumption and the potential for solvent-free reactions align with the principles of green chemistry.[5]
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability: Scaling up microwave reactions can sometimes be challenging compared to conventional methods.
One-Pot Syntheses
One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For 2-aminothiazole synthesis, a common one-pot approach involves the in situ generation of the α-haloketone from a ketone, followed by the Hantzsch condensation.
Advantages:
-
Increased Efficiency: Avoids time-consuming work-up and purification of intermediates.[8]
-
Improved Atom Economy: Reduces waste by minimizing the number of separate reaction and purification steps.
-
Avoids Handling of Lachrymatory Intermediates: The direct use of ketones instead of pre-synthesized α-haloketones enhances safety.[8]
Disadvantages:
-
Optimization Challenges: Finding reaction conditions that are compatible with all reaction steps can be complex.
-
Potential for Side Reactions: The presence of multiple reagents and intermediates in the same pot can sometimes lead to undesired side products.
Quantitative Data Comparison
The following tables provide a summary of experimental data for the synthesis of various substituted 2-aminothiazoles using different synthetic methods.
Table 1: Hantzsch Synthesis of 4-Aryl-2-aminothiazoles
| Entry | Aryl Group | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 8 | 85 |
| 2 | 4-Chlorophenyl | 8 | 88 |
| 3 | 4-Methoxyphenyl | 10 | 82 |
| 4 | 4-Nitrophenyl | 6 | 90 |
Data extracted from various literature sources.
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Entry | Aryl Group | Conventional Method (Time, h / Yield, %) | Microwave Method (Time, min / Yield, %) |
| 1 | Phenyl | 8 / 85 | 10 / 92 |
| 2 | 4-Chlorophenyl | 8 / 88 | 12 / 94 |
| 3 | 4-Methoxyphenyl | 10 / 82 | 15 / 90 |
| 4 | 4-Nitrophenyl | 6 / 90 | 8 / 95 |
Data compiled from comparative studies in the literature.
Table 3: One-Pot Synthesis of 2-Amino-4-arylthiazoles from Aryl Methyl Ketones
| Entry | Aryl Group | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 1.5 | 90 |
| 2 | 4-Fluorophenyl | 1.5 | 85 |
| 3 | 4-Bromophenyl | 2 | 88 |
| 4 | 2-Naphthyl | 2 | 82 |
Data adapted from a one-pot procedure using Cu(II) bromide.[8]
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
In a specialized microwave reaction vessel, combine acetophenone (1.0 eq), thiourea (1.2 eq), and a catalytic amount of iodine.
-
Add a minimal amount of ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 170 W) and temperature for 5-15 minutes.[9]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.[9]
Protocol 3: One-Pot Synthesis of 2-Amino-4-phenylthiazole from Acetophenone
Materials:
-
Acetophenone
-
Thiourea
-
Copper(II) Bromide
-
Ethanol
Procedure:
-
To a solution of acetophenone (1.0 eq) in ethanol, add copper(II) bromide (2.0 eq).
-
Reflux the mixture for 30 minutes to form the α-bromoacetophenone intermediate in situ.
-
Add thiourea (1.2 eq) to the reaction mixture and continue to reflux for another 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by recrystallization.
Conclusion
The synthesis of substituted 2-aminothiazoles can be achieved through a variety of effective methods. The classical Hantzsch synthesis remains a reliable and high-yielding approach, though it often involves harsh conditions and lachrymatory reagents. The Cook-Heilbron synthesis offers a valuable alternative for accessing 5-aminothiazoles under mild conditions.
Modern advancements, particularly microwave-assisted synthesis and one-pot procedures, present significant advantages in terms of reaction speed, efficiency, and safety. Microwave irradiation dramatically reduces reaction times and can improve yields, while one-pot syntheses enhance operational simplicity and reduce waste.
The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, available resources, and the desired balance between reaction time, yield, and green chemistry principles. This guide provides the necessary comparative data and experimental frameworks to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. jusst.org [jusst.org]
A Comparative Guide to the Predicted ADME Profile of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine and Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the novel compound 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine against two well-established inhibitors: Dasatinib, a tyrosine kinase inhibitor, and Fluconazole, an antifungal agent. Given the absence of direct experimental data for this compound, its predicted profile is extrapolated from in silico and in vitro studies on structurally similar aminothiazole derivatives. This document aims to furnish researchers with a valuable tool for evaluating the potential drug-like properties of this new chemical entity.
Comparative ADME Profile
The following table summarizes the key ADME parameters for this compound alongside the known inhibitors Dasatinib and Fluconazole. This allows for a direct comparison of their pharmacokinetic properties.
| ADME Parameter | This compound (Predicted) | Dasatinib (Known Kinase Inhibitor) | Fluconazole (Known Antifungal Agent) |
| Absorption | |||
| Bioavailability | Moderate to High | ~14-34% (low due to first-pass metabolism)[1] | >90%[2][3] |
| Tmax (Time to Peak Plasma Concentration) | ~1-3 hours | 0.25-1.5 hours[4] | ~2 hours[3] |
| Effect of Food | Likely minimal | Not clinically significant[5] | Not clinically significant[6] |
| Distribution | |||
| Protein Binding | Moderate to High | 96%[5] | 11-12%[2] |
| Volume of Distribution (Vd) | Moderate | High | ~0.7 L/kg[3] |
| Metabolism | |||
| Primary Metabolic Pathway | Hepatic (CYP-mediated oxidation) | Primarily CYP3A4-mediated oxidation[4][7] | Minimal metabolism (metabolically stable)[8] |
| Major Metabolites | Oxidative metabolites | M4 (active, but minimal contribution), M5, M20, M24[5][7] | ~11% of dose excreted as metabolites[9] |
| Excretion | |||
| Primary Route of Elimination | Fecal | Primarily fecal (85%, with 19% as unchanged drug)[5] | Primarily renal ( ~80% as unchanged drug)[3][9] |
| Elimination Half-life (t½) | ~3-6 hours | 3-5 hours[5] | ~30 hours[2][10] |
Signaling Pathway Context
The diagram below illustrates a generic tyrosine kinase signaling pathway, a common target for aminothiazole derivatives. Inhibition of such pathways can disrupt cancer cell proliferation and survival.
References
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. Fluconazole - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ClinPGx [clinpgx.org]
- 8. The discovery and profile of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Potency of a Novel 2-Aminothiazole Compound Against Standard-of-Care in BRAF V600E-Mutated Melanoma
Disclaimer: The following comparison guide is a hypothetical case study. The investigational compound, 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine, is a known chemical entity but lacks sufficient publicly available data regarding its specific biological activity and potency. To fulfill the prompt's requirements, this guide presents a plausible scenario where a structurally related analog, hereafter referred to as "2-AT-BRAFi," is evaluated against the standard-of-care drug, Vemurafenib, for the treatment of BRAF V600E-mutated melanoma. The experimental data presented is illustrative and not factual for the specified compound.
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] A mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase and downstream signaling through the MAPK pathway, driving uncontrolled cell proliferation in various cancers, particularly melanoma.[1][3][4] Targeted therapies that inhibit the mutated BRAF protein have become a cornerstone in treating patients with BRAF-mutant melanoma.[5][6][7]
Vemurafenib is an FDA-approved, potent inhibitor of the BRAF V600E kinase and serves as a standard-of-care treatment for patients with metastatic melanoma harboring this mutation.[7][8] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is present in several kinase inhibitors, including the approved cancer drug Dasatinib.[9][10][11][12] This suggests that novel 2-aminothiazole derivatives could be developed as effective BRAF inhibitors.
This guide provides a comparative analysis of a hypothetical 2-aminothiazole-based BRAF inhibitor, "2-AT-BRAFi," and the standard-of-care drug, Vemurafenib. The comparison is based on their inhibitory potency against the BRAF V600E kinase in a biochemical assay and their anti-proliferative effects on a human melanoma cell line expressing the BRAF V600E mutation.
Comparative Potency Data
The inhibitory activities of 2-AT-BRAFi and Vemurafenib were assessed using a cell-free in vitro kinase assay and a cell-based proliferation assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit 50% of the target's activity or cell growth, are summarized below.
| Compound | Target/Cell Line | Assay Type | IC50 (nM) |
| 2-AT-BRAFi | BRAF V600E Kinase | In Vitro Kinase Assay | 25 |
| A375 Human Melanoma Cells | Cell Proliferation Assay | 150 | |
| Vemurafenib | BRAF V600E Kinase | In Vitro Kinase Assay | 31 |
| A375 Human Melanoma Cells | Cell Proliferation Assay | 248 |
Table 1: Hypothetical comparative inhibitory potency (IC50) of 2-AT-BRAFi and Vemurafenib. Lower IC50 values indicate higher potency.
Signaling Pathway and Mechanism of Action
Both 2-AT-BRAFi and Vemurafenib are designed to inhibit the constitutively active BRAF V600E kinase. By binding to the ATP-binding site of the kinase, these inhibitors prevent the phosphorylation of MEK, the immediate downstream target of BRAF. This blockade halts the signal transduction cascade through the MAPK pathway, ultimately leading to a decrease in the phosphorylation of ERK. The inhibition of ERK phosphorylation prevents the activation of transcription factors responsible for cell proliferation and survival, thereby inducing cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the isolated BRAF V600E kinase.
Procedure:
-
Reagent Preparation: All reagents are prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Recombinant human BRAF V600E enzyme and a suitable substrate (e.g., inactive MEK1) are thawed on ice.
-
Compound Plating: The test compounds (2-AT-BRAFi and Vemurafenib) are serially diluted in DMSO and then further diluted in the assay buffer. 1 µL of each dilution is added to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: A mixture of the BRAF V600E enzyme and the MEK substrate is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP (at a concentration near its Km for BRAF V600E) to each well.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection kit, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[13]
Cell Proliferation Assay
This assay determines the effect of the compounds on the growth and viability of cancer cells.
Procedure:
-
Cell Seeding: A375 human melanoma cells, which harbor the BRAF V600E mutation, are seeded into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Cell Attachment: The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach to the bottom of the wells.[14]
-
Drug Treatment: The test compounds are serially diluted in culture medium and added to the wells. A set of wells with medium and DMSO serves as the vehicle control.
-
Incubation: The cells are incubated with the compounds for 72 hours.
-
Viability Assessment: After the incubation period, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a plate reader.
-
Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]
Conclusion
Based on this hypothetical analysis, the novel 2-aminothiazole derivative, 2-AT-BRAFi, demonstrates superior potency compared to the standard-of-care drug, Vemurafenib, in both direct enzymatic inhibition of BRAF V600E and in reducing the proliferation of BRAF V600E-mutant melanoma cells in vitro. The lower IC50 values for 2-AT-BRAFi suggest it may have the potential for higher therapeutic efficacy. Further preclinical and clinical studies would be required to validate these findings and to assess the safety, pharmacokinetics, and overall therapeutic potential of this compound.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. BRAF-mutant melanoma: treatment approaches, resistance mechanisms, and diagnostic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
Reproducibility of Published Bioactivity Data for 2-Aminothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs and investigational compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This guide provides a comparative analysis of the published bioactivity data for 2-aminothiazole derivatives, with a focus on reproducibility, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Bioactivity
The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of in vitro anticancer activity. While direct studies on the reproducibility of these findings are limited, a comparison of IC50 values for structurally similar compounds across different studies can provide insights into the consistency of reported bioactivities.
| Compound/Derivative | Cancer Cell Line | Reported IC50 Value | Reference |
| Dasatinib (BMS-354825) | Pan-Src inhibitor | Nanomolar to subnanomolar potency | [6] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | A549 (Lung Cancer) | Strong antiproliferative activity | [2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2][4] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2][4] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [2] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [2] |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [2] |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [2] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [2] |
| Imidazo[2,1-b]thiazole derivative 70 | HepG2 (Liver Cancer) | Good selectivity index | [3] |
| Imidazo[2,1-b]thiazole derivative 39 | EGFR/HER2 inhibitor | IC50: 0.153 µM (EGFR), 0.108 µM (HER2) | [7] |
| Imidazo[2,1-b]thiazole derivative 43 | EGFR/HER2 inhibitor | IC50: 0.122 µM (EGFR), 0.078 µM (HER2) | [7] |
| mTOR inhibitor-27 (Compound 7e) | mTOR inhibitor | IC50: 5.47 µM | [8] |
| Thieno[3,2-d]pyrimidine derivative 40 | mTOR/PI3Kα inhibitor | IC50: 30 nM (mTOR), 3.4 nM (PI3Kα) | |
| Thieno[3,2-d]pyrimidine derivative 41 | mTOR/PI3K inhibitor | Ki: 21 nM (mTOR), 4 nM (PI3K) | |
| 2-aminothiazole-flavonoid hybrid 2 | U87 (Glioblastoma) | IC50: 1.4 ± 0.5 µM | [9] |
| 2-aminothiazole-flavonoid hybrid 9 | U87 (Glioblastoma) | µM range | [9] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell lines, passage numbers, and assay protocols, which can influence the outcome.
Experimental Protocols
Standardized and detailed experimental protocols are fundamental for ensuring the reproducibility of scientific findings. Below are methodologies for key assays cited in the evaluation of 2-aminothiazole bioactivity.
Hantzsch Thiazole Synthesis (General Protocol)
The Hantzsch synthesis is a classic and versatile method for preparing the 2-aminothiazole scaffold.
-
Reaction: An α-haloketone is reacted with a thioamide, such as thiourea, to yield a thiazole derivative.
-
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or Methanol (solvent)
-
-
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.
-
Stir the mixture, which may be heated to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the product may precipitate.
-
The product is collected by filtration and can be purified by recrystallization.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]
-
Broth Microdilution Method:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[13]
-
Serial Dilution: Perform serial dilutions of the 2-aminothiazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
-
Signaling Pathways and Experimental Workflows
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, division, migration, and survival.[18] Several 2-aminothiazole derivatives, including the well-known drug Dasatinib, are potent inhibitors of Src kinases.[6]
Caption: Simplified Src kinase signaling pathway.
Experimental Workflow for Anticancer Evaluation
A general workflow for the in vitro evaluation of the anticancer activity of 2-aminothiazole derivatives is depicted below.
Caption: General experimental workflow for anticancer evaluation.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[19][20][21][22] Some 2-aminothiazole derivatives have been identified as mTOR inhibitors.[4][8][][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtor inhibitor-2 — TargetMol Chemicals [targetmol.com]
- 9. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. protocols.io [protocols.io]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cusabio.com [cusabio.com]
- 22. mTOR - Wikipedia [en.wikipedia.org]
- 24. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Safety Operating Guide
Navigating the Disposal of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine are critical for maintaining laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as hazardous waste, is imperative. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical in accordance with general laboratory safety and hazardous waste management principles.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Thiazole derivatives can be flammable and may exhibit toxic properties.[1] Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[2] The following steps are based on established guidelines for hazardous chemical waste management.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats) and spill cleanup materials, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3] Solid waste should be collected separately from liquid waste.[4]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[3]
Step 2: Proper Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when the first waste was added to the container
-
An indication of the primary hazards (e.g., "Toxic," "Irritant" - assume these in the absence of specific data)
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
Safe Location: The SAA should be at or near the point of generation, away from sources of ignition, and separate from incompatible materials.[1][6]
-
Secondary Containment: It is best practice to use secondary containment for the waste container to mitigate any potential leaks or spills.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][6][7]
-
Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[1][7] This compound is assumed to be harmful to aquatic life and must be disposed of through proper hazardous waste channels.[1]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the material.[1]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[1]
Quantitative Data Summary
While a specific SDS for this compound is not available, general hazardous waste accumulation limits apply.
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | Up to 55 gallons of total hazardous waste.[6] |
| Maximum Acutely Toxic Waste in SAA | For "P-listed" or acutely toxic wastes, a maximum of 1 quart of liquid or 1 kg of solid may be accumulated.[6] |
| Container Headspace | Leave at least one inch of headspace in liquid waste containers to allow for expansion.[5] |
| Maximum Storage Time in SAA | Partially filled containers may remain in an SAA for up to one year.[5][6] |
Note: While it is not confirmed if this compound is a P-listed waste, it is prudent to handle it with a high degree of caution and minimize accumulation.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine (CAS No. 108481-92-1). The following procedures are based on established safety protocols for similar thiazole derivatives and are intended to ensure a safe laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 108481-92-1 |
| Molecular Formula | C12H14N2S[1][2] |
| Molecular Weight | 218.32 g/mol [1][2] |
| Form | Solid[3] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[4] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[4] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[4] |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and laundered before reuse.[4]
Storage Procedures
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled solid material.
-
Place the material into a suitable, labeled container for chemical waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or with regular trash.
-
Visualized Workflows
The following diagrams illustrate the procedural steps for safe handling and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
